Br-PEG6-C2-acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29BrO8/c16-2-4-20-6-8-22-10-12-24-14-13-23-11-9-21-7-5-19-3-1-15(17)18/h1-14H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYMNNOFNSOFAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCBr)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29BrO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Br-PEG6-C2-acid: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Br-PEG6-C2-acid, with the IUPAC name 1-bromo-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid, is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation and drug development.[1][2][3] Its structure, featuring a terminal bromide and a carboxylic acid separated by a six-unit polyethylene glycol (PEG) chain, provides a versatile platform for covalently linking different molecular entities. This guide offers an in-depth overview of the physicochemical properties, experimental characterization protocols, and a key application of this compound in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
The distinct chemical functionalities at each end of the this compound molecule, combined with the hydrophilic nature of the PEG spacer, dictate its physicochemical behavior and utility as a linker. The terminal bromide serves as a reactive site for nucleophilic substitution, while the carboxylic acid is readily available for amide bond formation. The PEG chain enhances aqueous solubility, a crucial factor in biological applications.[4][5]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₅H₂₉BrO₈ | |
| Molecular Weight | 417.29 g/mol | |
| CAS Number | 309916-91-4 | |
| IUPAC Name | 1-bromo-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid | |
| Appearance | Colorless to light yellow liquid or solid | Inferred from similar compounds |
| Purity | Typically ≥95% | |
| Solubility | Soluble in water and polar organic solvents (e.g., DMF, DMSO) | Inferred from similar compounds |
| pKa (estimated) | ~4.5 | Inferred from similar PEG-carboxylic acids |
Application in PROTAC Synthesis: An Experimental Workflow
A primary application of this compound is in the construction of PROTACs. These are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker plays a critical role in a PROTAC's efficacy by dictating the distance and orientation between the target protein and the E3 ligase.
The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound.
Experimental Protocols
Accurate characterization of this compound and its conjugates is essential for ensuring purity and structural integrity. The following are detailed protocols for its analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
¹H NMR Spectroscopy for Structural Verification
Objective: To confirm the chemical structure of this compound by identifying the characteristic proton signals.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated solvent in a clean, dry NMR tube.
-
Instrument Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Set the appropriate spectral width, number of scans (e.g., 16-64), and relaxation delay.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).
-
-
Spectral Analysis:
-
Expected Chemical Shifts (δ, ppm, estimated):
-
~3.7-3.5: A complex multiplet corresponding to the 24 protons of the PEG backbone (-O-CH₂-CH₂-O-).
-
~3.8 (t): A triplet corresponding to the two protons of the methylene group adjacent to the bromine atom (Br-CH₂-).
-
~3.6 (t): A triplet corresponding to the two protons of the methylene group adjacent to the ester oxygen (-O-CH₂-CH₂-COOH).
-
~2.6 (t): A triplet corresponding to the two protons of the methylene group adjacent to the carboxylic acid (-CH₂-COOH).
-
~11-12 (br s): A broad singlet for the carboxylic acid proton (-COOH), which may be exchangeable with water in the solvent.
-
-
The following diagram outlines the workflow for NMR analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Weight Determination
Objective: To determine the purity and confirm the molecular weight of this compound.
Materials:
-
This compound sample
-
LC-MS grade solvents (e.g., acetonitrile, water, formic acid)
-
LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 1-10 µg/mL with the initial mobile phase.
-
LC Method:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over 10-20 minutes to elute the compound.
-
Flow Rate: 0.2-0.5 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 1-5 µL
-
-
MS Method:
-
Ionization Mode: Positive or negative electrospray ionization (ESI). In positive mode, expect to see [M+H]⁺ and [M+Na]⁺ adducts. In negative mode, expect [M-H]⁻.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-1000).
-
Capillary Voltage, Gas Flow, and Temperatures: Optimize these parameters for the specific instrument to achieve maximum signal intensity.
-
-
Data Analysis:
-
Extract the total ion chromatogram (TIC) to assess the purity of the sample.
-
Examine the mass spectrum of the main peak to identify the molecular ions.
-
Expected m/z values:
-
[M+H]⁺: ~417.10 (for ⁷⁹Br) and ~419.10 (for ⁸¹Br) with approximately equal intensity.
-
[M+Na]⁺: ~439.08 (for ⁷⁹Br) and ~441.08 (for ⁸¹Br) with approximately equal intensity.
-
[M-H]⁻: ~415.09 (for ⁷⁹Br) and ~417.09 (for ⁸¹Br) with approximately equal intensity.
-
-
Conclusion
This compound is a valuable and versatile tool for researchers in drug discovery and bioconjugation. Its well-defined structure and dual functionality, coupled with the beneficial properties of the PEG linker, make it an ideal building block for the synthesis of complex molecules such as PROTACs. The experimental protocols outlined in this guide provide a solid foundation for the characterization and quality control of this important chemical entity.
References
Br-PEG6-C2-acid structure and chemical formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
Br-PEG6-C2-acid is a heterobifunctional chemical linker integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins. This linker, characterized by a bromo group at one end and a carboxylic acid at the other, connected by a six-unit polyethylene glycol (PEG) chain, offers a versatile platform for the synthesis of these targeted protein degraders. The PEG component enhances solubility and provides the necessary spatial orientation for the PROTAC to effectively bring together a target protein and an E3 ubiquitin ligase, initiating the process of protein degradation.
Chemical Structure and Properties
The structure of this compound consists of a bromoethyl group linked to a hexaethylene glycol spacer, which is in turn connected to a propanoic acid moiety.
Chemical Formula: C15H29BrO8[1]
Synonyms: Br-PEG6-COOH, Bromo-PEG6-Propionic acid[2]
Below is a table summarizing the key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 309916-91-4 | [1][2] |
| Molecular Weight | 417.29 g/mol | [1] |
| Exact Mass | 416.1000 | |
| Purity | ≥95% | |
| Elemental Analysis | C: 43.17%, H: 7.01%, Br: 19.15%, O: 30.67% |
Experimental Protocols
The primary application of this compound is in the synthesis of PROTACs, where it serves as a linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The carboxylic acid end of the linker is typically conjugated to an amine-containing molecule through an amide bond, while the bromo end can react with nucleophiles.
General Protocol for Amide Bond Formation with an Amine-Containing Ligand
This protocol describes the activation of the carboxylic acid group of this compound and its subsequent reaction with a primary amine.
Materials:
-
This compound
-
Amine-containing ligand (e.g., a small molecule binder for the target protein)
-
Coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Reaction vessel
-
Stirring equipment
-
Purification system (e.g., flash chromatography or HPLC)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes to form the NHS-activated ester.
-
-
Coupling with Amine-Containing Ligand:
-
In a separate vessel, dissolve the amine-containing ligand (1 equivalent) in anhydrous DMF or DCM.
-
Add DIPEA (2-3 equivalents) to the amine solution.
-
Slowly add the solution of the activated this compound to the amine solution.
-
Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by analytical techniques such as TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product is then purified using an appropriate method, such as flash column chromatography or preparative HPLC, to yield the desired bromo-PEG-linked ligand.
-
Role in PROTAC-Mediated Protein Degradation
In a PROTAC molecule, the this compound linker plays a crucial role in facilitating the formation of a ternary complex between the target Protein of Interest (POI) and an E3 ubiquitin ligase. The flexibility and length of the PEG chain are critical for allowing the two ends of the PROTAC to simultaneously bind to their respective protein partners, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
The following diagram illustrates the general workflow of PROTAC synthesis using this compound and its mechanism of action.
Caption: Workflow of PROTAC synthesis using this compound and its mechanism of action.
References
Applications of PEG linkers in targeted protein degradation
An In-depth Technical Guide on the Applications of PEG Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals.
Introduction: A New Paradigm in Therapeutics
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by proteins previously considered "undruggable."[1][2] Unlike traditional inhibitors that merely block a protein's function, TPD harnesses the cell's own machinery to selectively eliminate target proteins.[3] At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to bring a target protein of interest (POI) into proximity with an E3 ubiquitin ligase.[4][5] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
A PROTAC molecule is comprised of three key components: a ligand that binds the POI, a ligand that recruits an E3 ligase (such as Cereblon or VHL), and a chemical linker connecting the two. While initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and ability to facilitate a productive ternary complex (POI-PROTAC-E3 ligase). Among the various linker types, polyethylene glycol (PEG) linkers have become a cornerstone of PROTAC design due to their unique and advantageous properties.
The Ubiquitin-Proteasome System: The Cell's Disposal Machinery
PROTACs leverage the ubiquitin-proteasome pathway (UPP), the primary mechanism for regulated protein degradation in eukaryotic cells. This pathway is essential for maintaining protein homeostasis and controlling the levels of key regulatory proteins involved in processes like cell cycle progression and signal transduction. The process of tagging a protein for degradation involves a three-enzyme cascade:
-
E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.
-
E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.
-
E3 (Ubiquitin Ligase): Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 to a lysine residue on the target protein. The human genome encodes over 600 E3 ligases, providing specificity to the degradation process.
The attachment of a polyubiquitin chain, typically linked via lysine 48 (K48), serves as the recognition signal for the 26S proteasome, a large protein complex that unfolds and degrades the tagged protein into small peptides.
References
- 1. Molecular Glues: A New Dawn After PROTAC | Biopharma PEG [biochempeg.com]
- 2. precisepeg.com [precisepeg.com]
- 3. precisepeg.com [precisepeg.com]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Conjugation of Br-PEG6-C2-acid to a Primary Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, peptides, and other molecules. PEGylation can improve pharmacokinetics by increasing stability, solubility, and circulation half-life, while reducing immunogenicity. This document provides a detailed protocol for the conjugation of a bifunctional PEG linker, Br-PEG6-C2-acid, to a molecule containing a primary amine using the common and efficient 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.
The this compound linker possesses a terminal carboxylic acid for conjugation to primary amines and a bromo group for subsequent reactions, making it a versatile tool in the development of bioconjugates and antibody-drug conjugates (ADCs). The following protocol outlines the necessary reagents, step-by-step procedures for conjugation and purification, and methods for characterizing the final conjugate.
Reaction Mechanism
The EDC/NHS coupling reaction is a two-step process that forms a stable amide bond between the carboxylic acid of this compound and a primary amine on the molecule of interest.
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[1]
-
Formation of a Semi-Stable NHS Ester and Subsequent Amide Bond Formation: To improve the reaction efficiency and stability in aqueous solutions, NHS is added to convert the unstable O-acylisourea intermediate into a more stable NHS ester. This semi-stable intermediate readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.[1]
Experimental Protocols
Materials and Reagents
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0[2][3]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium bicarbonate buffer, pH 7.2-8.0.[1] Avoid buffers containing primary amines like Tris or glycine.
-
Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M glycine.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system: Size-exclusion chromatography (SEC) / desalting column, dialysis cassettes, or reverse-phase HPLC.
-
Characterization instruments: SDS-PAGE, Mass Spectrometry (MS), HPLC.
Reagent Preparation
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Amine-Containing Molecule Solution: Dissolve the amine-containing molecule in the Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
EDC and NHS/Sulfo-NHS Solutions: Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer. Allow reagents to equilibrate to room temperature before opening the vials to prevent moisture condensation.
Conjugation Protocol
This protocol is a general guideline and may require optimization based on the specific properties of the amine-containing molecule.
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound stock solution with the Activation Buffer.
-
Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the amount of this compound.
-
Vortex the mixture briefly and incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to the Primary Amine:
-
Add the activated this compound NHS ester solution to the solution of the amine-containing molecule. A 1.5 to 20-fold molar excess of the activated linker to the target molecule is a common starting point, but this should be optimized for the desired degree of labeling.
-
The activation reaction is most efficient at pH 4.5-7.2, while the reaction with primary amines is most efficient at pH 7-8. For optimal results, the pH of the reaction mixture can be raised to 7.2-7.5 with Coupling Buffer just before adding the amine-containing substrate.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching solution such as Tris-HCl or glycine to a final concentration of 20-50 mM. This will consume any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
Purification of the Conjugate
Excess reagents and byproducts must be removed to obtain a pure conjugate. The choice of purification method depends on the size and properties of the conjugate.
-
Size-Exclusion Chromatography (SEC) / Desalting Columns: This is an effective method for removing low molecular weight byproducts and unreacted PEG linker from larger protein or peptide conjugates.
-
Dialysis: For larger conjugates, dialysis against an appropriate buffer (e.g., PBS) can be used to remove small molecule impurities.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is suitable for purifying smaller peptide and small molecule conjugates and can also be used for analytical characterization.
-
Membrane Centrifugation / Ultrafiltration: These methods separate molecules based on their molecular weight and are useful for concentrating the sample and removing small impurities.
Characterization of the Conjugate
After purification, the conjugate should be characterized to confirm successful conjugation and determine the degree of labeling.
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): For protein conjugates, an increase in molecular weight compared to the unconjugated protein will be visible on the gel, indicating successful PEGylation.
-
Mass Spectrometry (MS): Techniques such as MALDI-TOF or LC-MS can be used to determine the precise molecular weight of the conjugate and calculate the number of PEG linkers attached.
-
HPLC Analysis: Techniques like SEC-HPLC or RP-HPLC can be used to assess the purity of the conjugate and separate different PEGylated species.
Quantitative Data Summary
The following table provides a summary of typical molar excess ranges and reaction times for the conjugation protocol. These values should be optimized for each specific application.
| Parameter | Recommended Range | Reference |
| EDC to this compound Molar Excess | 2 - 5 fold | |
| NHS to this compound Molar Excess | 1.2 - 2 fold | |
| Activated Linker to Amine Molecule Molar Excess | 1.5 - 20 fold | |
| Activation Time | 15 - 30 minutes | |
| Conjugation Time | 2 hours at RT or Overnight at 4°C | |
| Quenching Time | 15 - 30 minutes |
Visualizing the Workflow
The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the conjugation of this compound to a primary amine.
Caption: Chemical reaction pathway for EDC/NHS mediated amine coupling.
Caption: Experimental workflow for this compound conjugation.
References
A Step-by-Step Guide to Utilizing Br-PEG6-C2-acid in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest (POIs).[1][2][3] These molecules consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.[1][4]
Among the various types of linkers, those based on polyethylene glycol (PEG) are frequently employed to enhance the physicochemical properties of PROTACs. The Br-PEG6-C2-acid linker is a versatile building block for PROTAC synthesis, featuring a six-unit PEG chain to improve solubility, a terminal carboxylic acid for amide bond formation, and a bromo group for conjugation to a ligand. This guide provides a detailed, step-by-step protocol for the synthesis of a PROTAC using this compound.
General Principles of PROTAC Synthesis with this compound
The synthesis of a PROTAC using this compound is a modular process that involves the sequential coupling of the linker with the E3 ligase ligand and the target protein ligand. The bifunctional nature of the this compound allows for two main synthetic routes:
-
Route 1: The carboxylic acid end of the linker is first coupled to the E3 ligase ligand, followed by the reaction of the bromo-terminus with the POI ligand.
-
Route 2: The bromo-terminus of the linker is first reacted with the POI ligand, followed by the coupling of the carboxylic acid with the E3 ligase ligand.
The choice of route depends on the functional groups present on the ligands and their compatibility with the reaction conditions. A common strategy involves amide bond formation to connect the linker to an amine-functionalized ligand and a nucleophilic substitution reaction to attach the bromo-end of the linker to a nucleophile (e.g., a phenol or amine) on the other ligand.
Experimental Protocols
Protocol 1: Synthesis of an Amide-Linked E3 Ligase-Linker Intermediate
This protocol describes the coupling of an amine-containing E3 ligase ligand (e.g., pomalidomide derivative) with the carboxylic acid moiety of this compound.
Reagents and Materials:
-
Amine-functionalized E3 Ligase Ligand (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under a nitrogen atmosphere, dissolve the amine-functionalized E3 ligase ligand in anhydrous DMF.
-
To this solution, add this compound.
-
Add HATU and DIPEA to the reaction mixture and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Continue stirring the reaction at room temperature overnight.
-
Monitor the reaction progress using LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the E3 ligase-linker intermediate.
Protocol 2: Synthesis of the Final PROTAC via Nucleophilic Substitution
This protocol details the coupling of the bromo-terminated E3 ligase-linker intermediate with a POI ligand containing a nucleophilic group (e.g., a phenolic hydroxyl group, as found in the BRD4 inhibitor JQ1).
Reagents and Materials:
-
E3 Ligase-Linker Intermediate (from Protocol 1) (1.0 eq)
-
POI Ligand with a nucleophilic handle (e.g., (+)-JQ1) (1.2 eq)
-
Potassium carbonate (K2CO3) (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the POI ligand in anhydrous DMF, add K2CO3 and stir the mixture at room temperature for 30 minutes.
-
Add a solution of the E3 ligase-linker intermediate in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.
Quantitative Data Summary
The following table summarizes representative quantitative data for PROTAC synthesis and activity, compiled from various sources to provide a general reference. Actual yields and potencies will vary depending on the specific ligands and reaction conditions used.
| Parameter | Value | Reference |
| Synthesis Yields | ||
| Amide Coupling Step | 60-90% | General literature values |
| Nucleophilic Substitution | 40-70% | General literature values |
| Final PROTAC Purity | >95% (after purification) | |
| Biological Activity | ||
| DC50 (Half-maximal degradation concentration) | 1 nM - 10 µM | |
| Dmax (Maximum degradation) | >90% |
Signaling Pathway and Experimental Workflow
PROTAC Mechanism of Action
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis
Caption: The experimental workflow for PROTAC synthesis using this compound.
References
Application Notes and Protocols for Protein Labeling via Amide Bond Formation with Br-PEG6-C2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins is a critical tool in basic research and drug development. The covalent attachment of molecules such as polyethylene glycol (PEG) can enhance the therapeutic properties of proteins by increasing their stability, solubility, and in vivo half-life. This document provides detailed application notes and protocols for the use of Br-PEG6-C2-acid, a heterobifunctional linker, for the orthogonal labeling of proteins.
This compound possesses two distinct reactive functionalities: a carboxylic acid and a bromo group. This allows for a controlled, two-step conjugation strategy. The carboxylic acid can be activated to react with primary amines, such as the ε-amino group of lysine residues, to form a stable amide bond. The bromo group can subsequently react with a nucleophile, most commonly the thiol group of a cysteine residue, via an alkylation reaction. This orthogonal approach enables the precise and efficient conjugation of two different molecules to a protein or the site-specific labeling of proteins at two distinct locations.
Principle of the Method
The protein labeling strategy using this compound involves a two-step sequential process:
-
Amine-reactive Conjugation: The carboxylic acid moiety of this compound is first activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester that readily reacts with primary amines on the protein surface (e.g., lysine residues or the N-terminus) to form a stable amide bond. This step is typically performed at a slightly acidic to neutral pH (6.0-7.5).
-
Thiol-reactive Conjugation: Following the initial labeling of amine groups, the bromo-functionalized protein can be purified to remove excess reagents. The bromo group is then available for reaction with a thiol-containing molecule or a cysteine residue on the same or a different protein. This alkylation reaction proceeds efficiently at a slightly basic pH (7.5-8.5) to form a stable thioether bond.
This sequential approach minimizes the formation of undesirable cross-linked products that can occur with homobifunctional crosslinkers.
Data Presentation
Table 1: Recommended Molar Ratios for EDC/NHS Activation of this compound
| Protein Concentration | Molar Excess of this compound to Protein | Molar Excess of EDC to this compound | Molar Excess of NHS to this compound |
| > 5 mg/mL | 10-20 fold | 1.5-2 fold | 1.5-2 fold |
| 1-5 mg/mL | 20-50 fold | 2-3 fold | 2-3 fold |
| < 1 mg/mL | 50-100 fold | 3-5 fold | 3-5 fold |
Table 2: Optimization of Reaction Conditions for Amide Bond Formation
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| pH (Activation) | 5.5 | 6.0 | 6.5 | Optimal activation of carboxylic acid with minimal hydrolysis of NHS ester. |
| pH (Conjugation) | 7.2 | 7.5 | 8.0 | Efficient reaction of NHS ester with primary amines. |
| Temperature | 4°C | Room Temperature (20-25°C) | 37°C | Lower temperatures can reduce non-specific reactions and protein degradation. |
| Reaction Time | 1 hour | 2 hours | 4 hours | Longer reaction times can increase labeling efficiency but may also lead to protein degradation. |
Table 3: Reaction Conditions for Thiol-Alkylation with Bromo-PEGylated Protein
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| pH | 7.5 | 8.0 | 8.5 | Higher pH deprotonates the thiol group, increasing its nucleophilicity and reaction rate. |
| Temperature | Room Temperature (20-25°C) | 37°C | 4°C | Higher temperatures increase reaction rate but may compromise protein stability. |
| Reaction Time | 2 hours | 4 hours | Overnight | Sufficient time for the alkylation reaction to proceed to completion. |
| Molar Excess of Thiol-containing Molecule to Bromo-PEGylated Protein | 5-fold | 10-fold | 20-fold | A molar excess of the thiol-containing molecule drives the reaction to completion. |
Experimental Protocols
Materials and Reagents
-
Protein of interest (containing accessible lysine and/or cysteine residues)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Thiol Reaction Buffer: 50 mM Tris, 5 mM EDTA, pH 8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
Protocol 1: Amine Labeling with this compound
-
Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS vials to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare a 10 mg/mL stock solution of EDC in Activation Buffer.
-
Prepare a 10 mg/mL stock solution of NHS or Sulfo-NHS in Activation Buffer.
-
-
Protein Preparation:
-
Dissolve the protein in ice-cold Conjugation Buffer at a concentration of 1-10 mg/mL.
-
-
Activation of this compound:
-
In a separate microcentrifuge tube, combine the desired molar excess of this compound with the calculated amounts of EDC and NHS/Sulfo-NHS stock solutions in Activation Buffer.
-
Incubate the activation mixture for 15 minutes at room temperature.
-
-
Conjugation to Protein:
-
Add the freshly activated this compound solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to quench any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired buffer for the next step (e.g., Thiol Reaction Buffer).
-
Protocol 2: Thiol-Alkylation of Bromo-PEGylated Protein
-
Thiol-containing Molecule Preparation:
-
Dissolve the thiol-containing molecule in Thiol Reaction Buffer. If the molecule is a protein with a free cysteine, ensure it is in a reduced state.
-
-
Conjugation Reaction:
-
Add the thiol-containing molecule to the purified Bromo-PEGylated protein at the desired molar ratio.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Purify the final protein conjugate using size-exclusion chromatography (SEC) or another suitable chromatographic method to remove unreacted thiol-containing molecules and other byproducts.
-
Characterization of the Labeled Protein
The success of the labeling reaction can be assessed by various analytical techniques:
-
SDS-PAGE: A shift in the molecular weight of the protein band indicates successful PEGylation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides the exact molecular weight of the conjugate, allowing for the determination of the degree of labeling (number of PEG linkers per protein molecule).[1][2][3][4][5]
-
HPLC (Size-Exclusion or Reverse-Phase): Can be used to separate the labeled protein from the unlabeled protein and to assess the purity of the conjugate.
Mandatory Visualization
References
Application Notes and Protocols for PROTAC Synthesis: Coupling of Br-PEG6-C2-acid with E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to hijack the ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1][2][3] These heterobifunctional molecules are composed of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker's composition and length are critical for the efficacy of the PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[4][5] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance their physicochemical properties.
This document provides detailed protocols and reaction conditions for the coupling of a bifunctional PEG linker, specifically bromo-PEG6-ethanoic acid (Br-PEG6-C2-acid), with an amine-functionalized E3 ligase ligand. This is a crucial step in the synthesis of many PROTACs. The most common method for this conjugation is through the formation of a stable amide bond.
PROTAC-Mediated Protein Degradation
The mechanism of action for a PROTAC involves the recruitment of an E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This process is catalytic, as the PROTAC molecule can be recycled for multiple rounds of degradation.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The synthesis of a PROTAC typically involves a modular approach, where the POI ligand, the E3 ligase ligand, and the linker are synthesized or acquired separately and then coupled in a sequential manner. The following protocols detail the amide bond formation between this compound and an amine-containing E3 ligase ligand.
Protocol 1: Amide Coupling using HATU
This protocol is a widely used and efficient method for amide bond formation.
Materials and Reagents:
| Reagent | Molar Equivalent | Purpose |
| Amine-functionalized E3 Ligase Ligand | 1.0 eq | Starting material |
| This compound | 1.1 eq | Bifunctional linker |
| HATU | 1.2 eq | Coupling reagent |
| DIPEA | 3.0 eq | Base |
| Anhydrous DMF | - | Solvent |
| Nitrogen or Argon | - | Inert atmosphere |
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the amine-functionalized E3 ligase ligand and this compound in anhydrous DMF.
-
Add HATU to the solution and stir for 5 minutes at room temperature.
-
Add DIPEA to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress using LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired Br-PEG6-E3 ligase ligand conjugate.
Illustrative Data for HATU Coupling:
| E3 Ligase Ligand | Linker | Coupling Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Pomalidomide-NH2 | This compound | HATU | DIPEA | DMF | 16 | 25 | 75-85 |
| VH032-NH2 | This compound | HATU | DIPEA | DMF | 16 | 25 | 70-80 |
Note: Yields are illustrative and can vary based on the specific E3 ligase ligand and reaction scale.
Protocol 2: Amide Coupling using EDC/NHS
This method involves the activation of the carboxylic acid with EDC and NHS to form an active ester, which then reacts with the amine.
Materials and Reagents:
| Reagent | Molar Equivalent | Purpose |
| Amine-functionalized E3 Ligase Ligand | 1.0 eq | Starting material |
| This compound | 1.0 eq | Bifunctional linker |
| EDC | 1.5 eq | Coupling reagent |
| NHS | 1.2 eq | Additive to form active ester |
| DIPEA or TEA | 2.0 eq | Base |
| Anhydrous DMF or DCM | - | Solvent |
| Nitrogen or Argon | - | Inert atmosphere |
Procedure:
-
Under an inert atmosphere, dissolve this compound in anhydrous DMF or DCM.
-
Add EDC and NHS to the solution and stir at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine-functionalized E3 ligase ligand in anhydrous DMF or DCM and add the base (DIPEA or TEA).
-
Add the E3 ligase ligand solution to the pre-activated linker solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, work up the reaction as described in Protocol 1 (steps 6-8).
-
Purify the product by flash column chromatography or preparative HPLC.
Illustrative Data for EDC/NHS Coupling:
| E3 Ligase Ligand | Linker | Coupling Reagent | Additive | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Pomalidomide-NH2 | This compound | EDC | NHS | DIPEA | DMF | 24 | 25 | 65-75 |
| VH032-NH2 | This compound | EDC | NHS | TEA | DCM | 24 | 25 | 60-70 |
Note: Yields are illustrative and can vary based on the specific E3 ligase ligand and reaction scale.
Synthetic Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of a PROTAC, starting from the coupling of the linker to the E3 ligase ligand.
Caption: General workflow for PROTAC synthesis.
Conclusion
The successful synthesis of PROTACs relies on efficient and reliable coupling methodologies. The protocols provided here for the amide bond formation between this compound and an amine-functionalized E3 ligase ligand represent standard and robust procedures in the field of targeted protein degradation. Researchers should optimize these conditions based on the specific properties of their E3 ligase ligand to achieve the best possible yields and purity. Careful monitoring of the reaction progress by LC-MS is highly recommended to determine the optimal reaction time. Subsequent purification is a critical step to ensure the quality of the final PROTAC molecule.
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points | Semantic Scholar [semanticscholar.org]
- 2. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Characterizing Br-PEG6-C2-Acid Conjugates: A Mass Spectrometry-Based Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. Br-PEG6-C2-acid is a discrete PEG linker containing a bromine terminus for conjugation and a carboxylic acid for further functionalization, offering a defined and homogeneous linker for creating novel bioconjugates. Accurate and comprehensive characterization of these conjugates is crucial for ensuring product quality, efficacy, and safety. Mass spectrometry (MS) has emerged as an indispensable tool for the detailed structural elucidation of these complex molecules.[1][2]
This application note provides detailed protocols for the characterization of this compound conjugates using two primary mass spectrometry techniques: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS.
Core Principles of Mass Spectrometry for PEGylated Conjugates
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For PEGylated conjugates, MS provides critical information on:
-
Molecular Weight Confirmation: Verifying the successful conjugation and determining the exact molecular weight of the final product.
-
Degree of PEGylation: Identifying the number of PEG linkers attached to the target molecule.[1][2]
-
Heterogeneity Assessment: Evaluating the distribution of different PEGylated species.[3]
-
Structural Integrity: Confirming the structure of the conjugate through fragmentation analysis.
Experimental Workflow
The general workflow for the characterization of this compound conjugates by mass spectrometry involves several key stages, from sample preparation to data interpretation.
Figure 1. General experimental workflow for MS characterization.
Protocols
MALDI-TOF Mass Spectrometry Protocol
MALDI-TOF MS is a robust technique for determining the molecular weight of PEGylated compounds, offering high sensitivity and speed. It is particularly well-suited for analyzing mixtures and assessing heterogeneity.
4.1.1. Materials
-
This compound conjugate sample
-
MALDI Matrix: Sinapinic acid (for larger molecules >10,000 Da) or α-Cyano-4-hydroxycinnamic acid (HCCA) (for smaller molecules <10,000 Da)
-
Solvents: Acetonitrile (ACN), Trifluoroacetic acid (TFA), Ultrapure water
-
MALDI target plate
-
Calibrants appropriate for the mass range of the analyte
4.1.2. Sample and Matrix Preparation
-
Sample Solution: Prepare a stock solution of the purified this compound conjugate at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 ACN:Water with 0.1% TFA).
-
Matrix Solution: Prepare a saturated solution of the chosen matrix. For sinapinic acid, dissolve in 50:50 ACN:Water with 0.1% TFA. For HCCA, dissolve in 70:30 ACN:Water with 0.1% TFA.
-
Sample-Matrix Mixture: Mix the sample solution and matrix solution in a 1:1 (v/v) ratio.
4.1.3. MALDI Target Spotting
-
Spot 0.5-1 µL of the sample-matrix mixture onto the MALDI target plate.
-
Allow the spot to air dry at room temperature, permitting the co-crystallization of the sample and matrix.
4.1.4. Instrumental Analysis
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the appropriate mass range for the expected conjugate. Linear mode is often preferred for large molecules to maximize sensitivity.
-
Optimize the laser power to achieve a good signal-to-noise ratio while minimizing in-source fragmentation.
4.1.5. Data Analysis
-
Calibrate the mass spectrum using known standards.
-
Determine the molecular weight of the this compound conjugate from the m/z of the singly charged ion peak ([M+H]⁺ or [M+Na]⁺).
-
Analyze the peak distribution to assess the heterogeneity of the PEGylated species. The area of each peak can be used to estimate the relative abundance of each species.
ESI-MS Mass Spectrometry Protocol
Electrospray ionization (ESI) is a soft ionization technique that is often coupled with liquid chromatography (LC) for the analysis of PEGylated biomolecules. ESI typically produces multiply charged ions, which can be deconvoluted to determine the molecular weight of the analyte.
4.2.1. Materials
-
This compound conjugate sample
-
Solvents: Acetonitrile (ACN), Formic acid (FA), Ultrapure water
-
LC column suitable for the conjugate (e.g., reversed-phase C4 or C8 for proteins/peptides)
-
ESI-compatible mass spectrometer (e.g., Q-TOF, Orbitrap)
4.2.2. Sample Preparation
-
Prepare a stock solution of the purified this compound conjugate at a concentration of 1 mg/mL in an appropriate solvent (e.g., water or a low-concentration organic solvent).
-
Dilute the sample to a final concentration of 1-10 µM in the initial mobile phase conditions.
4.2.3. LC-ESI-MS Analysis
-
LC Separation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Inject the sample onto the LC column.
-
Apply a suitable gradient to elute the conjugate.
-
-
ESI-MS Parameters:
-
Set the mass spectrometer to acquire data in positive ion mode.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, source temperature) to achieve stable spray and optimal ionization.
-
Acquire data over a mass range that encompasses the expected charge states of the conjugate.
-
4.2.4. Data Analysis
-
Extract the mass spectrum for the chromatographic peak corresponding to the this compound conjugate.
-
The ESI-MS spectrum will show a distribution of multiply charged ions.
-
Use deconvolution software to process the raw spectrum and calculate the neutral molecular mass of the conjugate.
-
For complex spectra, charge-stripping agents can be added post-column to simplify the charge state distribution.
Data Presentation: Quantitative Analysis
The quantitative data obtained from mass spectrometry analysis should be summarized in a clear and structured format.
Table 1: Expected Mass Data for a Hypothetical Peptide-Br-PEG6-C2-acid Conjugate
| Analyte | Theoretical Mass (Da) | Observed Mass (Da) | Mass Difference (Da) |
| Unconjugated Peptide | 2500.00 | 2500.15 | +0.15 |
| This compound | 417.29 | 417.31 | +0.02 |
| Peptide-Br-PEG6-C2-acid Conjugate | 2917.29 | 2917.50 | +0.21 |
Table 2: Fragmentation Analysis of this compound Linker (Hypothetical Data)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| 418.30 ([M+H]⁺) | 374.28 | C2H4O (44.02 Da) |
| 418.30 ([M+H]⁺) | 330.26 | 2 x C2H4O (88.04 Da) |
| 418.30 ([M+H]⁺) | 286.24 | 3 x C2H4O (132.06 Da) |
Note: The fragmentation of PEG chains often results in the characteristic neutral loss of ethylene oxide units (C2H4O).
Advanced Characterization: Tandem MS (MS/MS)
For detailed structural elucidation and confirmation of the conjugation site, tandem mass spectrometry (MS/MS) can be employed. This involves isolating a specific precursor ion (the intact conjugate) and subjecting it to fragmentation.
Figure 2. Tandem MS (MS/MS) workflow for fragmentation analysis.
By analyzing the resulting fragment ions, the specific site of PEGylation on a peptide or protein can be determined. The fragmentation pattern of the PEG linker itself can also confirm its identity.
Conclusion
Mass spectrometry, encompassing both MALDI-TOF and ESI-MS techniques, provides a powerful and versatile platform for the comprehensive characterization of this compound conjugates. The detailed protocols and data analysis strategies outlined in this application note serve as a guide for researchers, scientists, and drug development professionals to ensure the quality and consistency of their PEGylated products. The ability to accurately determine molecular weight, assess heterogeneity, and elucidate structural details is paramount for the successful development of novel and effective therapeutics.
References
Application Note: Structural Elucidation of Br-PEG6-C2-Acid Derivatives using NMR Spectroscopy
Abstract
This application note provides a detailed guide for the structural elucidation of bifunctional polyethylene glycol (PEG) derivatives, specifically Br-PEG6-C2-acid, using nuclear magnetic resonance (NMR) spectroscopy. The protocols outlined herein cover one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR techniques. This guide is intended to assist researchers in confirming the successful synthesis and purity of such derivatives, which are commonly used as linkers in bioconjugation and drug delivery applications.
Introduction
Polyethylene glycol (PEG) derivatives are widely utilized in the pharmaceutical and biotechnology industries to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. The synthesis of heterobifunctional PEGs, such as those possessing a terminal bromine atom for one type of conjugation and a carboxylic acid for another, requires precise structural confirmation. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure, including the confirmation of end-group functionalization and the integrity of the PEG backbone.[1][2] This note details the application of ¹H, ¹³C, and 2D NMR for the unambiguous structural assignment of a this compound derivative.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the this compound molecule. These predictions are based on established chemical shift values for polyethylene glycol and the expected influence of the bromo-, ether, and carboxylic acid functionalities. The proposed structure and atom numbering are shown in Figure 1.
Figure 1. Proposed structure of this compound with atom numbering for NMR assignment.
Table 1: Predicted ¹H NMR Chemical Shifts
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-1 | ~3.81 | t | 2H |
| H-2 | ~3.68 | t | 2H |
| H-3 to H-12 | ~3.65 | m | 20H |
| H-13 | ~3.75 | t | 2H |
| H-14 | ~4.22 | s | 2H |
| -COOH | ~10-12 | br s | 1H |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~30.2 |
| C-2 | ~71.5 |
| C-3 to C-12 | ~70.5 |
| C-13 | ~69.8 |
| C-14 | ~68.7 |
| C-15 | ~172.0 |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound derivative for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ can be particularly useful for observing the carboxylic acid proton.[3][4]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulates, transfer the solution into a clean 5 mm NMR tube.[5] The sample height in the tube should be approximately 4-5 cm.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm). Some deuterated solvents are available with TMS already added.
NMR Data Acquisition
The following are general parameters for acquiring NMR data on a 400 or 500 MHz spectrometer. These may need to be optimized for the specific instrument being used.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
2D COSY (Correlation Spectroscopy):
COSY experiments are used to identify proton-proton couplings within the molecule.
-
Pulse Program: Standard COSY sequence (e.g., 'cosygpmf' on Bruker instruments).
-
Spectral Width: 12-16 ppm in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension (F1).
-
Number of Scans per Increment: 4-8.
2D HSQC (Heteronuclear Single Quantum Coherence):
HSQC experiments correlate directly bonded proton and carbon atoms.
-
Pulse Program: Standard HSQC sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
¹H Spectral Width: 12-16 ppm.
-
¹³C Spectral Width: 160-200 ppm.
-
Number of Increments: 128-256 in the indirect dimension (F1).
-
Number of Scans per Increment: 8-16.
Data Processing and Interpretation
-
1D Spectra:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Reference the spectra using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks based on their chemical shifts, multiplicities, and integrations, comparing them to the predicted values in Tables 1 and 2. The large signal around 3.65 ppm is characteristic of the PEG backbone. The downfield shifted signals will correspond to the protons adjacent to the bromine and the C2-acid moiety.
-
-
2D Spectra:
-
COSY: Cross-peaks in the COSY spectrum will confirm the connectivity between adjacent methylene groups in the PEG chain (e.g., H-1 with H-2, H-2 with H-3, etc.).
-
HSQC: Cross-peaks will link each proton signal to its directly attached carbon, confirming the assignments made from the 1D spectra. For example, the proton signal at ~3.81 ppm (H-1) should show a correlation to the carbon signal at ~30.2 ppm (C-1).
-
Visualizations
The following diagrams illustrate the experimental workflow and the logic of spectral interpretation.
Conclusion
NMR spectroscopy is a powerful and essential technique for the structural elucidation of complex PEG derivatives like this compound. By employing a combination of 1D and 2D NMR experiments, researchers can confidently verify the identity and purity of their synthesized molecules. The protocols and expected data presented in this application note serve as a comprehensive guide for scientists and professionals working in drug development and bioconjugation.
References
Application Notes and Protocols for In Vivo Experimental Design Using Br-PEG6-C2-acid Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of Proteolysis-Targeting Chimeras (PROTACs) synthesized using the Br-PEG6-C2-acid linker. This linker is a flexible, hydrophilic polyethylene glycol (PEG)-based linker that connects a ligand for a target protein of interest (POI) to a ligand for an E3 ubiquitin ligase. The PEG6 moiety enhances solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule.
This document will focus on a representative in vivo application targeting the Bromodomain and Extra-Terminal (BET) family protein BRD4, a well-established therapeutic target in oncology. The principles and protocols described herein can be adapted for other target proteins.
PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade a target protein.[1][2][3] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] This ternary complex formation between the POI and the E3 ligase facilitates the ubiquitination of the target, marking it for degradation by the 26S proteasome.[2]
Data Presentation
The following tables summarize representative quantitative data from a hypothetical in vivo study of a BRD4-targeting PROTAC utilizing a this compound linker in a human cancer xenograft model.
Table 1: In Vivo Antitumor Efficacy in a Xenograft Model
| Animal Model | Cell Line | Dosage (mg/kg) | Administration Route | Dosing Schedule | Study Duration (Days) | Outcome |
| Nude Mice (nu/nu) | Human Leukemia (MV4-11) | 30 | Intraperitoneal (IP) | Once daily | 21 | Significant tumor growth inhibition (TGI > 80%) |
| Nude Mice (nu/nu) | Human Leukemia (MV4-11) | 10 | Intraperitoneal (IP) | Once daily | 21 | Moderate tumor growth inhibition (TGI ~ 50%) |
| Nude Mice (nu/nu) | Human Leukemia (MV4-11) | Vehicle Control | Intraperitoneal (IP) | Once daily | 21 | Progressive tumor growth |
Table 2: In Vivo Pharmacodynamic Effects in Tumor Tissue
| Animal Model | Treatment Group (mg/kg) | Time Point (post-dose) | Biomarker | Result |
| Nude Mice (nu/nu) | 30 | 24 hours | BRD4 Protein Level | >90% reduction compared to vehicle |
| Nude Mice (nu/nu) | 30 | 24 hours | c-Myc Protein Level | Significant reduction downstream of BRD4 |
| Nude Mice (nu/nu) | 10 | 24 hours | BRD4 Protein Level | ~60% reduction compared to vehicle |
| Nude Mice (nu/nu) | Vehicle Control | 24 hours | BRD4 Protein Level | Baseline levels |
Experimental Protocols
Animal Model and Tumor Implantation
A xenograft model is a standard method for evaluating the in vivo efficacy of anticancer agents.
-
Animal Model: Immunodeficient mice, such as athymic nude (nu/nu) or SCID mice, are commonly used to prevent rejection of human tumor cells.
-
Cell Line: Select a cancer cell line with known dependence on the target protein (e.g., MV4-11 leukemia cells for BRD4).
-
Implantation Procedure:
-
Culture the selected cancer cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS). A 1:1 mixture with Matrigel can support initial tumor growth.
-
Subcutaneously inject 5-10 million cells (in a volume of 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length × Width²)/2.
-
Monitor animal body weight and general health throughout the study.
-
PROTAC Formulation and Administration
The formulation is critical for achieving adequate bioavailability of PROTACs, which often have high molecular weights and poor solubility.
-
Formulation: A common vehicle for PEGylated PROTACs for intraperitoneal (IP) or intravenous (IV) administration is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The components should be mixed sequentially, ensuring the PROTAC is fully dissolved.
-
Dosing:
-
Once tumors reach the desired size, randomize mice into vehicle control and treatment groups.
-
Administer the prepared PROTAC formulation or vehicle control via the chosen route (e.g., IP injection) according to the planned dose and schedule. Doses for BET-targeting PROTACs in preclinical models can range from 10 to 100 mg/kg.
-
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Br-PEG6-C2-acid Coupling to Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the optimal use of Br-PEG6-C2-acid in protein conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for coupling the "acid" end of this compound to proteins?
A1: The carboxylic acid group of this compound must first be activated, typically using a carbodiimide like EDC in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester. This amine-reactive intermediate then couples to primary amines (e.g., lysine residues) on the protein. The optimal pH for this NHS ester coupling reaction is between 7.2 and 8.5 , with a pH of 8.3-8.5 often recommended as an ideal starting point[1][2]. This pH range represents a critical balance: it is high enough to ensure that a sufficient proportion of the protein's lysine residues are deprotonated and thus nucleophilic, yet not so high as to cause rapid hydrolysis of the NHS ester, a competing reaction that deactivates the linker[1].
Q2: Which buffers should I use for the NHS ester coupling reaction?
A2: It is crucial to use an amine-free buffer to prevent the buffer from competing with the protein for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate buffers[3][4]. Buffers containing primary amines, such as Tris, are generally not recommended.
Q3: What are the primary competing reactions I should be aware of?
A3: The main competing reaction for the NHS ester coupling is hydrolysis , where water attacks the NHS ester, regenerating the carboxylic acid and rendering the linker inactive for amine conjugation. The rate of hydrolysis increases significantly with increasing pH. For the bromo-PEG end, the primary competing reaction is the alkylation of other nucleophilic amino acid side chains besides the intended target.
Q4: Can the bromo- end of the linker react with my protein?
A4: Yes, the bromo- end of the this compound linker is an alkylating agent that can react with nucleophilic residues on the protein. Its primary target is the thiol group of cysteine residues. However, side reactions can occur with other nucleophilic residues such as the imidazole ring of histidine , the thioether of methionine , and the ε-amino group of lysine , particularly at alkaline pH.
Q5: How can I selectively target either the amines (lysine) or thiols (cysteine) on my protein with this bifunctional linker?
A5: Selective targeting can be achieved by a two-step sequential conjugation and careful control of the reaction pH.
-
To target amines first: Activate the carboxylic acid to an NHS ester and react with the protein at pH 7.2-8.5. Then, adjust the pH to favor the subsequent reaction of the bromo- group with thiols, if desired.
-
To target thiols first: The bromo- end can react with cysteines. This reaction is generally more selective for thiols over other nucleophiles at a pH range of approximately 7.0-8.5. After the thiol reaction, the pH can be adjusted for the subsequent activation and coupling of the carboxylic acid to amines.
Troubleshooting Guides
Issue 1: Low Conjugation Efficiency of the NHS Ester
| Potential Cause | Recommended Solution |
| Suboptimal pH | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. A pH of 8.3-8.5 is often a good starting point. |
| Incorrect Buffer | Use an amine-free buffer such as PBS, sodium bicarbonate, HEPES, or borate. Avoid Tris-based buffers. |
| Hydrolysis of NHS Ester | Prepare the activated NHS ester solution immediately before use. Avoid storing it in aqueous solutions. If using a stock solution in an anhydrous solvent like DMSO or DMF, ensure the solvent is dry and add it to the reaction mixture just before starting the conjugation. |
| Low Reagent Concentration | Increase the molar excess of the activated this compound linker relative to the protein. A 5- to 20-fold molar excess is a common starting point. |
| Steric Hindrance | The target lysine residues may be in a sterically hindered location on the protein. Consider using a longer PEG linker if available. |
Issue 2: Unintended Cross-linking of the Protein
| Potential Cause | Recommended Solution |
| Simultaneous reaction of both ends of the linker | Employ a two-step sequential conjugation protocol. First, react one end of the linker with the protein under optimal conditions for that reaction, then purify the singly-conjugated protein before proceeding with the second reaction. |
| Non-selective reaction of the bromo- end | Carefully control the pH. To favor cysteine alkylation and minimize reactions with lysine and histidine, maintain a pH around 7.0-8.5. Reactions at pH values above 8.5 are more likely to result in modification of lysine and other amines. |
Data Presentation
Table 1: pH-Dependence of NHS Ester Hydrolysis
This table illustrates the significant impact of pH on the stability of the NHS ester. As the pH increases, the half-life of the NHS ester decreases, meaning it is more rapidly hydrolyzed and inactivated.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4-5 hours | |
| 8.0 | 25 | ~1 hour | |
| 8.6 | 4 | 10 minutes |
Table 2: pH-Dependence of Nucleophilic Reactions with this compound
This table provides a guide to the pH-dependent reactivity of the two functional ends of the this compound linker with different amino acid residues.
| Functional Group of Linker | Target Amino Acid | Optimal pH Range for Reaction | Notes |
| NHS Ester (from -C2-acid) | Lysine (primary amine) | 7.2 - 8.5 | Reaction rate increases with pH, but so does hydrolysis of the NHS ester. |
| Bromo- (Br-) | Cysteine (thiol) | 7.0 - 8.5 | Thiolates (deprotonated thiols) are the reactive species, favored at higher pH. |
| Bromo- (Br-) | Lysine (primary amine) | > 8.5 | Reaction is generally slower than with thiols. Becomes more significant at higher pH. |
| Bromo- (Br-) | Histidine (imidazole) | ~6.0 - 8.0 | Reactivity is dependent on the deprotonation of the imidazole ring. |
| Bromo- (Br-) | Methionine (thioether) | Can react, less pH-dependent | Generally a slower reaction than with other nucleophiles. |
Experimental Protocols
Protocol 1: Two-Step Activation of Carboxylic Acid to NHS Ester for Amine Coupling
This protocol describes the activation of the carboxylic acid end of this compound and its subsequent conjugation to protein amines.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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NHS (N-hydroxysuccinimide) or Sulfo-NHS
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Activation Buffer: 0.1 M MES, pH 6.0
-
Reaction Buffer: 0.1 M sodium phosphate, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Prepare Solutions:
-
Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Immediately before use, prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.
-
-
Activate the PEG Linker:
-
In a separate tube, add a desired molar excess of the this compound stock solution.
-
Add EDC and NHS (or Sulfo-NHS) to the PEG linker solution. A common molar ratio is a 2- to 5-fold molar excess of EDC and NHS over the PEG linker.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Protein:
-
Add the activated Br-PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should ideally not exceed 10% to maintain protein stability.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted linker and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Mandatory Visualizations
Caption: Experimental workflow for the coupling of this compound to protein amines.
Caption: Logical relationship between pH, amine reactivity, and NHS ester hydrolysis.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 3. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
Technical Support Center: Enhancing the Solubility of Br-PEG6-C2-Acid Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with PROTACs utilizing a Br-PEG6-C2-acid linker.
Frequently Asked Questions (FAQs)
Q1: My this compound based PROTAC has poor aqueous solubility. Isn't the PEG linker supposed to improve this?
A1: Yes, the polyethylene glycol (PEG) component of the linker is incorporated to enhance hydrophilicity and aqueous solubility. However, the overall solubility of a PROTAC is a complex property influenced by the two ligands (the warhead and the E3 ligase binder) and the entire linker structure. PROTACs are often large molecules that fall into the "beyond Rule of Five" (bRo5) chemical space, which predisposes them to low solubility, and the hydrophilicity of a PEG6 chain may not be sufficient to counteract the lipophilicity of the rest of the molecule.
Q2: What is the significance of the "C2-acid" portion of the linker for my PROTAC's solubility?
A2: The carboxylic acid moiety introduces a pH-dependent ionization site. At pH values above the pKa of the carboxylic acid (typically around 4-5), the acid group will be deprotonated to a carboxylate, which is significantly more water-soluble. Conversely, at pH values below the pKa, the carboxylic acid will be in its neutral, less soluble form. This property can be leveraged to enhance solubility in specific buffer systems.
Q3: How does the terminal bromide in the "this compound" linker affect the final PROTAC's solubility?
A3: In the context of the final PROTAC molecule, the bromide is typically displaced during synthesis when the linker is conjugated to one of the ligands. Therefore, it is not present in the final structure and does not directly impact the solubility of the PROTAC you are experimenting with. Its primary role is as a reactive handle during the chemical synthesis process.
Q4: What are the primary strategies to improve the solubility of my PROTAC for in vitro assays?
A4: The main approaches include optimizing the buffer conditions (especially pH), using co-solvents, and employing formulation techniques such as creating amorphous solid dispersions (ASDs) or using cyclodextrins to form inclusion complexes.
Troubleshooting Guide
Problem 1: PROTAC precipitates out of solution when diluting from a DMSO stock into aqueous buffer.
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Potential Cause: The intrinsic aqueous solubility of the PROTAC is very low, and the final concentration in the aqueous buffer exceeds its thermodynamic solubility limit.
-
Recommended Solutions:
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Lower the Final Concentration: Determine the maximum achievable concentration of your PROTAC in the final aqueous buffer.
-
Adjust Buffer pH: For a PROTAC with a C2-acid linker, increasing the pH of the aqueous buffer to be at least 2 units above the pKa of the carboxylic acid will increase the proportion of the more soluble, ionized form.
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Use a Co-solvent: If compatible with your experimental system, adding a small percentage (e.g., 1-5%) of a water-miscible organic co-solvent can significantly improve solubility.
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Problem 2: My PROTAC's solubility is inconsistent between experiments.
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Potential Cause: Variability in stock solution preparation, buffer composition, or the solid-state form of the PROTAC.
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Recommended Solutions:
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Verify Stock Concentration: Use a validated analytical method like HPLC-UV to confirm the concentration of your DMSO stock solution before each experiment.
-
Ensure Buffer Consistency: Prepare fresh buffers for each experiment and verify the pH.
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Consider the Solid Form: The amorphous form of a compound is generally more soluble than its crystalline form. Inconsistent crystallization during storage can lead to variable solubility.
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Problem 3: Standard co-solvents are not providing sufficient solubility for my required in vivo concentration.
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Potential Cause: The PROTAC is highly lipophilic and requires a more advanced formulation strategy.
-
Recommended Solutions:
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Amorphous Solid Dispersion (ASD): Dispersing the PROTAC in a polymer matrix can prevent crystallization and maintain a supersaturated state in solution.
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Cyclodextrin Inclusion Complex: Encapsulating the PROTAC within a cyclodextrin molecule can increase its aqueous solubility.
-
Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be effective. For parenteral administration, lipid-based nanoparticles (LNPs) or liposomes can be explored.
-
Data Presentation: Solubility Enhancement Strategies
The following tables summarize quantitative data on the improvement of PROTAC solubility using various techniques.
Table 1: Effect of pH on the Solubility of a PROTAC with an Acidic Linker
| pH | Solubility (µg/mL) | Fold Increase (vs. pH 5.0) |
| 5.0 | 5 | 1x |
| 6.0 | 25 | 5x |
| 7.0 | 150 | 30x |
| 7.4 | 250 | 50x |
Note: Data is illustrative and the actual fold increase will depend on the specific PROTAC structure and its pKa.
Table 2: Quantitative Solubility Enhancement of PROTACs with Formulation Technologies
| PROTAC | Formulation Strategy | Drug Loading (% w/w) | Solubility Enhancement (Fold Increase vs. Unformulated) | Reference Media |
| ARCC-4 | HPMCAS ASD | 10% | >1000x (from 16.3 ng/mL to >20 µg/mL) | Phosphate Buffer pH 6.8[1] |
| ARCC-4 | Eudragit® L 100-55 ASD | 10% | >1000x (from 16.3 ng/mL to >20 µg/mL) | Phosphate Buffer pH 6.8[1] |
| AZ1 | HPMCAS ASD | 20% | ~2x (supersaturation) | FaSSIF[2] |
| LC001 | SBE-β-CD Inclusion Complex | N/A | ~430x | Water[3] |
| LC001 | SBE-β-CD/TPGS Ternary Complex | N/A | >430x with improved dissolution | Water[3] |
HPMCAS: Hydroxypropyl Methylcellulose Acetate Succinate; ASD: Amorphous Solid Dispersion; FaSSIF: Fasted State Simulated Intestinal Fluid; SBE-β-CD: Sulfobutyl Ether-β-Cyclodextrin; TPGS: D-α-Tocopheryl Polyethylene Glycol 1000 Succinate.
Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile
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Buffer Preparation: Prepare a series of buffers with different pH values (e.g., from pH 4.0 to 8.0 in 0.5 unit increments).
-
Sample Preparation: Add an excess amount of the solid this compound based PROTAC to a vial containing a known volume of each buffer.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Separation: Separate the undissolved solid from the solution by centrifugation at high speed (e.g., >14,000 rpm for 15 minutes) or by filtration using a low-binding filter (0.22 µm).
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved PROTAC using a validated HPLC-UV or LC-MS/MS method.
-
Data Analysis: Plot the measured solubility (in µg/mL or µM) against the corresponding pH of each buffer.
Protocol 2: Lab-Scale Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation
-
Component Selection: Choose a suitable polymer (e.g., HPMCAS, PVPVA, Soluplus®) and determine the desired drug loading (e.g., 10-30% w/w).
-
Dissolution: Accurately weigh the PROTAC and the selected polymer. Dissolve both components completely in a suitable volatile organic solvent (e.g., a mixture of dichloromethane and methanol) in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature.
-
Drying: A thin film will form on the wall of the flask. Further dry the film under high vacuum for an extended period (e.g., >24 hours) to remove any residual solvent.
-
Collection: Scrape the dried ASD from the flask. Gently grind the resulting solid into a fine powder using a mortar and pestle.
-
Characterization (Recommended): Confirm the amorphous nature of the PROTAC within the dispersion using techniques such as X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex via Lyophilization
-
Cyclodextrin Selection: Choose a suitable cyclodextrin. Modified cyclodextrins like Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD) are often preferred due to their higher aqueous solubility.
-
Aqueous Solution Preparation: Dissolve the chosen cyclodextrin in deionized water to form a clear solution.
-
Complexation: Add the solid PROTAC powder to the cyclodextrin solution. The molar ratio of PROTAC to cyclodextrin needs to be optimized, but a 1:1 or 1:2 ratio is a common starting point. Stir the mixture at room temperature for 24-72 hours to facilitate complex formation.
-
Lyophilization (Freeze-Drying): Flash-freeze the aqueous solution (e.g., using liquid nitrogen) and then lyophilize it for 48-72 hours until a dry, fluffy powder is obtained. This powder is the PROTAC-cyclodextrin inclusion complex.
-
Solubility Testing: Dissolve the prepared complex in the desired aqueous buffer and measure the PROTAC concentration by HPLC or LC-MS/MS to determine the solubility enhancement compared to the unformulated PROTAC.
Visualizations
Caption: Decision workflow for troubleshooting PROTAC precipitation.
Caption: Strategies for improving PROTAC solubility.
References
Technical Support Center: Optimizing PROTAC Potency with Br-PEG6-C2-acid Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist you in your research on the impact of Br-PEG6-C2-acid linker length on the potency of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound linker in a PROTAC, and why is its length critical?
A1: A PROTAC is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system for targeted protein degradation. It consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[1]
The this compound linker serves as this crucial bridge. Its polyethylene glycol (PEG) nature enhances solubility and can improve cell permeability.[2][3] The length of this linker is a critical parameter that dictates the spatial orientation and distance between the POI and the E3 ligase.[4] An optimal linker length is essential for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[]
Q2: What are the key parameters to measure the potency of a PROTAC?
A2: The potency of a PROTAC is primarily assessed by two key parameters:
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DC50 (half-maximal degradation concentration): This is the concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates a more potent PROTAC.
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Dmax (maximum degradation): This represents the maximum percentage of the target protein that can be degraded by the PROTAC. A higher Dmax value signifies a more efficacious PROTAC.
Q3: What is the "hook effect" in PROTAC experiments, and how can it be mitigated?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC. This occurs because at excessive concentrations, the PROTAC can form binary complexes (PROTAC with either the target protein or the E3 ligase) more readily than the productive ternary complex, thus inhibiting degradation. To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and observe the characteristic bell-shaped curve.
Q4: How does the composition of the linker, besides its length, affect PROTAC performance?
A4: The composition of the linker significantly influences a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability. For instance, PEG linkers are known to increase the water solubility of PROTACs. The inclusion of different chemical moieties within the linker can also affect the conformational flexibility and rigidity of the PROTAC, which in turn can impact the stability of the ternary complex and the overall degradation efficiency.
Troubleshooting Guide
Problem: My PROTAC with a Br-PEG-C2-acid linker shows low or no degradation of the target protein.
| Possible Cause | Suggested Solution |
| Suboptimal Linker Length | The length of the Br-PEG-C2-acid linker may not be optimal for the formation of a stable ternary complex. Synthesize and test a series of PROTACs with varying PEG chain lengths (e.g., PEG2, PEG4, PEG8) to identify the optimal length for your specific target and E3 ligase pair. |
| Poor Cell Permeability | PROTACs are often large molecules and may have difficulty crossing the cell membrane. Modify the linker to improve its physicochemical properties. While PEG linkers generally improve solubility, the overall lipophilicity of the PROTAC should be considered. |
| "Hook Effect" | High concentrations of the PROTAC may be inhibiting degradation. Perform a dose-response experiment with a wider range of concentrations, including lower nanomolar concentrations, to determine the optimal concentration for degradation. |
| Incorrect E3 Ligase Choice | The chosen E3 ligase may not be expressed at sufficient levels in the cell line being used, or it may not be the most efficient for your target protein. Confirm the expression of the E3 ligase in your cell line and consider testing PROTACs that recruit different E3 ligases. |
| Instability of the PROTAC | The PROTAC molecule may be unstable in the cell culture medium or inside the cells. Assess the stability of your PROTAC under experimental conditions. |
Quantitative Data Presentation
Table 1: Degradation Potency of BTK-Targeting PROTACs
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) |
| RC-1 | PEG6 | 19.1 | 86 |
| NC-1 | Non-covalent analogue | 2.2 | 97 |
| IR-1 | Acrylamide analogue | < 10 | ~90 |
| IR-2 | Acrylamide analogue | < 10 | ~90 |
| RC-3 | Cyanoacrylamide analogue | < 10 | ~90 |
Note: This data is for illustrative purposes and highlights the importance of linker and warhead optimization. The potency of PROTACs with this compound linkers will be target-dependent and requires empirical determination.
Experimental Protocols
Western Blot Protocol for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells after treatment with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
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BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or vehicle control for the desired time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Mandatory Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
References
Optimizing the stoichiometry of reactants for Br-PEG6-C2-acid conjugation
Technical Support Center: Br-PEG6-C2-acid Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the stoichiometry of reactants for your this compound conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive group on this compound for conjugation?
A1: The primary reactive group for conjugation is the terminal carboxylic acid (-COOH). This group can be activated, most commonly using carbodiimide chemistry (e.g., with EDC and NHS), to form an amine-reactive NHS ester. This activated molecule can then readily react with primary amines (-NH2) on proteins, peptides, or other target molecules to form a stable amide bond.
Q2: What is the role of the bromo (Br) group?
A2: The bromo group provides a secondary, orthogonal reactive site. It can be used for subsequent conjugation reactions with thiol-containing molecules (e.g., cysteine residues) through a nucleophilic substitution reaction. This dual functionality allows for the creation of more complex bioconjugates. However, it can also be a source of side reactions if not properly managed.
Q3: What are the recommended starting molar ratios of this compound to my protein/molecule?
A3: The optimal molar ratio is highly dependent on the number of accessible primary amines on your target molecule and the desired degree of labeling. A common starting point is to test a range of molar excess ratios of the PEG reagent to your target molecule. We recommend starting with ratios of 1:1, 3:1, 5:1, and 10:1 (PEG reagent: protein).
Q4: How do I activate the carboxylic acid group for conjugation?
A4: The most common method is to use a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This two-step process (or one-pot reaction) forms a semi-stable NHS ester that is reactive towards primary amines.
Q5: What is the optimal pH for the conjugation reaction?
A5: The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH of 6.0. The subsequent reaction of the NHS-activated PEG with the amine-containing molecule should be performed at a physiological to slightly basic pH, typically between 7.2 and 8.5, to ensure the primary amines are deprotonated and thus more nucleophilic.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | 1. Inefficient activation of the carboxylic acid. 2. Hydrolysis of the NHS ester. 3. Suboptimal reaction pH. 4. Inaccessible amines on the target molecule. | 1. Use fresh EDC and NHS/Sulfo-NHS solutions. Ensure anhydrous conditions for the activation step if possible. 2. Perform the conjugation reaction immediately after the activation step. Use Sulfo-NHS for aqueous reactions to improve stability. 3. Verify the pH of your reaction buffer. Adjust to pH 7.2-8.5 for the conjugation step. 4. Increase the molar excess of the PEG reagent. Consider denaturing the protein slightly if its structure is known to hide reactive sites. |
| Protein Precipitation/Aggregation | 1. High concentration of the PEG reagent. 2. Change in protein solubility upon conjugation. 3. Incorrect buffer conditions (pH, ionic strength). | 1. Reduce the molar excess of the PEG reagent. Add the reagent in smaller aliquots over time. 2. Screen different buffers and additives (e.g., glycerol, arginine) to improve solubility. 3. Perform a buffer exchange to a more suitable buffer system post-conjugation. |
| Multiple Conjugations or Polydispersity | 1. High molar excess of the PEG reagent. 2. Long reaction time. 3. Too many available primary amines on the target molecule. | 1. Decrease the molar excess of the PEG reagent (see optimization table below). 2. Reduce the reaction time. Monitor the reaction progress using SDS-PAGE or mass spectrometry. 3. If a specific site is desired, consider site-directed mutagenesis to remove other reactive amines. |
| Side Reactions with Bromo Group | 1. Presence of reactive thiols (e.g., cysteine) in the target molecule. 2. Reaction conditions promoting nucleophilic attack on the bromo group. | 1. If thiol reactivity is not desired, cap the free thiols with a blocking agent like N-ethylmaleimide (NEM) prior to the PEGylation reaction. 2. Keep the pH below 8.5, as higher pH can increase the reactivity of certain nucleophiles. |
Data Presentation: Stoichiometry Optimization
The following table provides an example of how to structure the results from an experiment to optimize the molar ratio of this compound to a target protein.
Table 1: Example Results for Optimizing PEGylation Stoichiometry
| Molar Ratio (PEG:Protein) | Average Degree of Labeling (DOL)* | Conjugation Efficiency (%)** | Protein Recovery (%) | Observations |
| 1:1 | 0.8 | 80% | 95% | Primarily single-labeled protein. |
| 3:1 | 1.5 | 50% | 92% | Mixture of single and double-labeled protein. |
| 5:1 | 2.2 | 44% | 88% | Increased proportion of double-labeled protein. |
| 10:1 | 3.1 | 31% | 85% | Significant amount of multiply-labeled protein; slight aggregation observed. |
*Degree of Labeling (DOL) determined by mass spectrometry. **Conjugation Efficiency calculated as (moles of conjugated protein / total moles of protein) x 100.
Experimental Protocols
Protocol 1: Two-Step Activation and Conjugation
This protocol is recommended for minimizing side reactions with the target molecule during the activation step.
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of this compound in anhydrous DMSO.
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Prepare 100 mM solutions of EDC and Sulfo-NHS in an appropriate activation buffer (e.g., 0.1 M MES, pH 6.0).
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Prepare your target protein in a reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.5).
-
-
Activation of this compound:
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In a microfuge tube, mix the this compound solution with a 1.5-fold molar excess of both EDC and Sulfo-NHS.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
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Add the activated PEG reagent to your protein solution at the desired molar ratio.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
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Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.
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Purify the conjugate using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted PEG reagent and byproducts.
-
Protocol 2: One-Pot Conjugation
This protocol is simpler but may have a slightly lower efficiency for some proteins.
-
Reagent Preparation:
-
Prepare all solutions as described in Protocol 1.
-
-
Reaction Setup:
-
In a microfuge tube, combine your protein solution and the this compound solution at the desired molar ratio.
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Add a 1.5 to 2-fold molar excess of EDC and Sulfo-NHS (relative to the PEG reagent) directly to the protein/PEG mixture.
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Incubate for 2 hours at room temperature.
-
-
Quenching and Purification:
-
Follow the quenching and purification steps as described in Protocol 1.
-
Visualizations
Caption: Workflow for the two-step conjugation of this compound to a primary amine.
Caption: Troubleshooting logic for low conjugation efficiency.
Technical Support Center: Purification of Br-PEG6-C2-acid and its Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with Br-PEG6-C2-acid and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a heterobifunctional polyethylene glycol (PEG) linker. It contains a bromo group at one end and a carboxylic acid group at the other, separated by a PEG chain of six ethylene glycol units and a two-carbon spacer. This structure allows for the sequential conjugation of two different molecules. The bromo group acts as a good leaving group for nucleophilic substitution, making it reactive towards thiol groups (e.g., in cysteine residues of proteins) to form a stable thioether bond.[1] The carboxylic acid can be activated to react with primary amines (e.g., lysine residues or the N-terminus of proteins) to form a stable amide bond.[2] Its hydrophilic PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate. Common applications include the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics.[3]
Q2: What are the main challenges in purifying conjugates of this compound?
The primary challenges in purifying these conjugates stem from the heterogeneity of the reaction mixture, which can contain:
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Desired conjugate: The target molecule successfully linked via the this compound.
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Unreacted starting materials: Excess this compound linker and the unconjugated biomolecule(s).
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Reaction byproducts: Including hydrolyzed linker and potential side-reaction products.[4]
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Different species of conjugates: Molecules with varying numbers of attached linkers (e.g., mono-, di-, or multi-PEGylated species) and positional isomers (linker attached at different sites on the biomolecule).
The physicochemical properties of the PEG linker itself, such as its high hydrophilicity and large hydrodynamic volume, can also complicate standard purification techniques.
Q3: Which purification techniques are most suitable for this compound conjugates?
The choice of purification technique depends on the properties of the conjugate and the impurities to be removed. Commonly used methods include:
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Size Exclusion Chromatography (SEC): Effective for removing unreacted, small molecule linkers from large biomolecule conjugates based on differences in size.
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Reverse-Phase Chromatography (RPC): Separates molecules based on hydrophobicity. It is particularly useful for purifying peptide and small molecule conjugates and can sometimes separate positional isomers.
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Ion-Exchange Chromatography (IEX): Separates molecules based on charge. The carboxylic acid group of the linker provides a handle for anion exchange, while the overall charge of the biomolecule can be exploited for either cation or anion exchange. IEX is often effective at separating species with different degrees of PEGylation.
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Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity under non-denaturing conditions. Its utility can be variable for PEGylated molecules as the PEG itself can interact with the HIC resin.
A multi-step purification strategy combining different chromatography techniques is often necessary to achieve high purity.
Troubleshooting Guides
Issue 1: Low Yield of Purified Conjugate
| Possible Cause | Recommended Solution |
| Incomplete Conjugation Reaction | Optimize reaction conditions such as pH, temperature, and reaction time. Ensure the correct stoichiometry of reactants. For thiol conjugation with the bromo group, a pH of around 8 is often optimal. For amine conjugation with the activated carboxylic acid, a pH of 7-9 is typical. |
| Degradation of the Linker or Conjugate | The bromo group can be susceptible to hydrolysis. Use freshly prepared reagents and consider performing the reaction and purification at a lower temperature (e.g., 4°C). Avoid harsh pH conditions during purification if possible. |
| Non-specific Binding to Chromatography Resin | Pre-equilibrate the column thoroughly. Consider adding a small percentage of an organic solvent or a non-ionic detergent to the mobile phase to reduce non-specific interactions. For IEX, optimizing the salt concentration and pH of the elution buffer is crucial. |
| Precipitation of the Conjugate | Ensure the conjugate is soluble in the chosen buffers. The PEG linker generally improves solubility, but the properties of the conjugated molecule are also important. Adjusting pH or buffer composition may be necessary. |
Issue 2: Presence of Unreacted Linker in the Final Product
| Possible Cause | Recommended Solution |
| Inefficient Size-Based Separation | If using SEC, ensure the column has the appropriate fractionation range for the size difference between your conjugate and the free linker. Increase the column length or run the chromatography at a lower flow rate to improve resolution. |
| Co-elution in RPC or IEX | Optimize the gradient profile. For RPC, a shallower gradient may improve separation. For IEX, a more gradual increase in salt concentration can enhance resolution. Consider changing the column chemistry (e.g., from C18 to C8 for RPC) to alter selectivity. |
| Linker Adsorption to the Conjugate | Non-covalent association between the linker and the conjugate can sometimes occur. Including a denaturant (e.g., urea) in the purification buffer may disrupt these interactions, but this is only suitable if the biomolecule can be refolded. |
Issue 3: Heterogeneity of the Purified Conjugate (Multiple PEGylated Species)
| Possible Cause | Recommended Solution |
| Multiple Reactive Sites on the Biomolecule | Control the stoichiometry of the reaction by using a lower molar excess of the linker. Optimize the reaction pH to favor conjugation at a specific site (e.g., lower pH for N-terminal amine selectivity). |
| Poor Resolution of Different PEGylated Forms | Ion-exchange chromatography is often the best method for separating species with different numbers of attached PEG chains, as the PEG can shield the surface charge of the protein. A high-resolution IEX column and an optimized salt gradient are essential. |
| Presence of Positional Isomers | Separating positional isomers is challenging. High-resolution RPC or IEX may be effective. Analytical techniques like peptide mapping by LC-MS can be used to identify the different conjugation sites. |
Experimental Protocols
General Protocol for Thiol-PEG Conjugation and Purification
This protocol describes a general workflow for conjugating the bromo-end of this compound to a thiol-containing molecule (e.g., a protein with a free cysteine) and subsequent purification.
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Preparation of the Thiol-Containing Molecule:
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If the thiol is from a cysteine in a protein, ensure it is reduced. This can be achieved by incubating the protein with a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at room temperature.
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Remove the excess reducing agent using a desalting column, exchanging the buffer to a conjugation buffer (e.g., phosphate-buffered saline, pH 7.5-8.0, degassed).
-
-
Conjugation Reaction:
-
Dissolve the this compound linker in the conjugation buffer.
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Add the linker to the thiol-containing molecule at a 5- to 20-fold molar excess. The optimal ratio should be determined empirically.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
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Add a small molecule thiol, such as N-acetylcysteine or L-cysteine, to a final concentration of ~10 mM to react with any unreacted bromo groups on the linker.
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Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Step 1: Removal of Excess Linker (SEC):
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Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with a suitable buffer (e.g., PBS, pH 7.4).
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Apply the quenched reaction mixture to the column.
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Elute with the equilibration buffer and collect fractions. The conjugate will elute in the void volume, while the smaller unreacted linker and quenching reagent will be retained.
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Monitor the elution profile by measuring the absorbance at 280 nm (for proteins).
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Pool the fractions containing the conjugate.
-
-
Step 2: Separation of PEGylated Species (IEX):
-
Equilibrate an anion-exchange column with a low-salt buffer (e.g., 20 mM Tris, pH 8.0).
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Apply the pooled fractions from the SEC step to the IEX column.
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Wash the column with the low-salt buffer to remove any unbound material.
-
Elute the bound species with a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the running buffer).
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Collect fractions and analyze for the desired conjugate species using SDS-PAGE and/or mass spectrometry.
-
-
Analytical Characterization
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SDS-PAGE: To visualize the increase in molecular weight upon PEGylation.
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HPLC (RPC and IEX): To assess purity and quantify different species.
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Mass Spectrometry (MALDI-TOF or LC-MS): To confirm the molecular weight of the conjugate and determine the degree of PEGylation.
Quantitative Data Summary
The following tables provide general guidelines for starting conditions for the purification of PEGylated proteins. Optimal conditions will need to be determined empirically for each specific conjugate.
Table 1: Typical Conditions for Size Exclusion Chromatography (SEC)
| Parameter | Typical Value/Range |
| Stationary Phase | Sephadex G-25, Bio-Gel P-30 |
| Mobile Phase | Phosphate-buffered saline (PBS), pH 7.4 |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 280 nm (for proteins) |
Table 2: Typical Conditions for Ion-Exchange Chromatography (IEX)
| Parameter | Typical Value/Range |
| Stationary Phase | Q-Sepharose (anion exchange), SP-Sepharose (cation exchange) |
| Binding Buffer (Buffer A) | 20 mM Tris-HCl, pH 8.0 (anion exchange) or 20 mM MES, pH 6.0 (cation exchange) |
| Elution Buffer (Buffer B) | Buffer A + 1 M NaCl |
| Gradient | 0-100% B over 20-30 column volumes |
| Flow Rate | 1.0 - 5.0 mL/min |
| Detection | UV at 280 nm |
Table 3: Typical Conditions for Reverse-Phase Chromatography (RPC)
| Parameter | Typical Value/Range |
| Stationary Phase | C18 or C8 silica-based |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 5-95% B over 30-60 minutes |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound conjugates.
Caption: Logical troubleshooting workflow for purification challenges with this compound conjugates.
References
Technical Support Center: Interpreting Mass Spectrometry Results of Br-PEG6-C2-acid
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected mass spectrometry results for Br-PEG6-C2-acid and related PEGylated products.
Frequently Asked Questions (FAQs)
Q1: What are the expected molecular ions for this compound in positive and negative ion modes?
A1: The molecular weight of this compound (C16H31BrO8) is 447.12 g/mol (using Br isotope 79) and 449.12 g/mol (using Br isotope 81). In positive ion mode ESI-MS, you can expect to see protonated molecules [M+H]+, as well as adducts with sodium [M+Na]+ and potassium [M+K]+. In negative ion mode, the deprotonated molecule [M-H]- is typically observed.[1][2]
Q2: I see a pair of peaks with a mass difference of approximately 2 Da and a near 1:1 intensity ratio. What does this indicate?
A2: This isotopic pattern is characteristic of a compound containing a single bromine atom.[3][4] Bromine has two major isotopes, 79Br and 81Br, which are present in roughly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks (M and M+2) that are nearly equal in height.
Q3: My spectrum shows a series of peaks separated by 44 Da. What does this represent?
A3: A repeating mass difference of 44 Da is the signature of a polyethylene glycol (PEG) polymer, corresponding to the mass of one ethylene glycol monomer unit (-C2H4O-).[5] This can indicate the presence of PEG contaminants in your sample or fragmentation of the PEG chain in your this compound molecule.
Q4: What are common sources of PEG contamination in mass spectrometry experiments?
A4: PEG contamination is a frequent issue in mass spectrometry labs. Common sources include detergents (like Triton X-100), plasticware, glassware that has been washed with certain soaps, and lubricants from laboratory equipment.
Q5: Besides the expected molecular ion, I see several other unexpected peaks. What could they be?
A5: Unexpected peaks can arise from several sources:
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Adducts: In addition to protons, sodium, and potassium, other adducts can form with components of your mobile phase or contaminants.
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Impurities from Synthesis: The synthesis of PEGylated molecules can result in impurities such as PEGs of different lengths, or starting materials that were not fully reacted. Toxic impurities like ethylene oxide and 1,4-dioxane can also be present from the PEG manufacturing process.
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In-source Fragmentation: The molecule may fragment in the ionization source, leading to peaks corresponding to portions of the original molecule. For PEGs, this often involves the loss of ethylene glycol units.
Troubleshooting Guide
Issue 1: No clear molecular ion peak is observed.
| Potential Cause | Troubleshooting Step |
| Poor Ionization | Optimize ionization source parameters (e.g., capillary voltage, gas flow, temperature). Try a different ionization mode (e.g., APCI if ESI is not working). |
| Sample Concentration Too Low | Concentrate the sample and re-inject. |
| Sample Degradation | Prepare a fresh sample and analyze it promptly. |
| Instrument Malfunction | Calibrate the mass spectrometer and run a standard to ensure it is functioning correctly. |
| Complete Fragmentation | Reduce the energy in the ionization source (e.g., lower fragmentor voltage) to minimize in-source fragmentation. |
Issue 2: The observed mass-to-charge ratio (m/z) does not match the expected value.
| Potential Cause | Troubleshooting Step |
| Incorrect Adduct Assumption | The primary ion may not be [M+H]+. Look for peaks corresponding to other common adducts like [M+Na]+ or [M+K]+. Use the table below for expected m/z values. |
| Instrument Calibration Error | Recalibrate the mass spectrometer using a known standard. |
| Unexpected Modification | Consider if the molecule could have been modified during synthesis or sample preparation (e.g., oxidation). |
Issue 3: The spectrum is dominated by a wide distribution of peaks separated by 44 Da.
| Potential Cause | Troubleshooting Step |
| PEG Contamination | Thoroughly clean the LC system and mass spectrometer source. Use high-purity, LC-MS grade solvents. Avoid glassware and plasticware known to leach PEGs. |
| Polydisperse Sample | The this compound sample itself may not be monodisperse and could contain a mixture of different PEG chain lengths. This is a known challenge with PEG synthesis. Consider further purification of the sample if a single species is required. |
Data Presentation: Expected m/z Values for this compound
The following table summarizes the expected mass-to-charge ratios for the most common ions of this compound in high-resolution mass spectrometry.
| Ion | Formula | 79Br m/z (monoisotopic) | 81Br m/z (monoisotopic) |
| Positive Ion Mode | |||
| [M+H]+ | C16H32BrO8+ | 447.1275 | 449.1254 |
| [M+Na]+ | C16H31BrNaO8+ | 469.1094 | 471.1073 |
| [M+K]+ | C16H31BrKO8+ | 485.0833 | 487.0813 |
| Negative Ion Mode | |||
| [M-H]- | C16H30BrO8- | 445.1129 | 447.1108 |
Experimental Protocols
Mass Spectrometry Analysis of this compound
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
-
-
Instrumentation:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.
-
Couple the mass spectrometer to a liquid chromatography (LC) system for separation of complex mixtures, or use direct infusion for relatively pure samples.
-
-
LC-MS Method (if applicable):
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the compound of interest (e.g., 5% to 95% B over 15 minutes).
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Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometer Settings (Example for ESI):
-
Ionization Mode: Positive and Negative Electrospray Ionization (ESI).
-
Capillary Voltage: 3.5 - 4.5 kV.
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Source Temperature: 100 - 150 °C.
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Desolvation Gas Flow: 600 - 800 L/hr.
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Desolvation Temperature: 300 - 450 °C.
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Mass Range: m/z 100 - 1000.
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Data Acquisition: Profile or centroid mode.
-
-
Data Analysis:
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Identify the molecular ion peaks corresponding to the 79Br and 81Br isotopes.
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Confirm the presence of common adducts ([M+H]+, [M+Na]+, [M-H]-).
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Investigate any unexpected peaks for potential impurities, contaminants, or fragments.
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Visualization
Below is a logical workflow for troubleshooting unexpected mass spectrometry results for this compound.
Caption: Troubleshooting workflow for this compound MS results.
References
Refinement of experimental protocols for reproducible results with Br-PEG6-C2-acid
Welcome to the technical support center for Br-PEG6-C2-acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure reproducible and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a heterobifunctional polyethylene glycol (PEG) linker. It contains two different reactive groups at its termini: a bromo group and a carboxylic acid group, connected by a PEG chain of six ethylene glycol units. This structure allows for the sequential conjugation of two different molecules. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.
Q2: What are the primary applications of this compound?
This compound is frequently used in bioconjugation and drug delivery research. Its most common application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker to connect a target protein-binding ligand and an E3 ligase-binding ligand.[1] It is also suitable for creating antibody-drug conjugates (ADCs), functionalizing nanoparticles, and modifying surfaces.[]
Q3: How should I store this compound?
For long-term stability, this compound should be stored at -20°C in a dry, dark environment.[1] Before use, it is recommended to allow the reagent to equilibrate to room temperature before opening the vial to prevent moisture condensation.
Q4: What are the reactive functionalities of this compound and what do they react with?
This compound has two distinct reactive ends:
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Bromo (Br) group: This is a good leaving group for nucleophilic substitution reactions. It can react with nucleophiles such as thiols (e.g., from cysteine residues in proteins) and amines.[3][]
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Carboxylic acid (-COOH) group: This group can be activated to form a stable amide bond with primary amines (e.g., from lysine residues in proteins or other amine-containing molecules). Activation is typically achieved using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Q5: In what order should I perform the conjugation reactions?
The order of conjugation depends on the stability of your molecules to the reaction conditions. Generally, it is advisable to perform the harsher reaction first. The activation of the carboxylic acid with EDC/NHS is typically performed under anhydrous conditions or in specific buffers, while the nucleophilic substitution of the bromide can be more flexible. Consider the stability of your first conjugated molecule to the conditions required for the second conjugation step.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Inefficient activation of the carboxylic acid. | Ensure that the EDC/NHS activation is performed in an appropriate anhydrous solvent (like DMF or DMSO) or a suitable buffer (MES buffer, pH 4.5-6.0). Use fresh EDC and NHS. |
| Suboptimal pH for the reaction. | The EDC/NHS activation is most efficient at pH 4.5-7.2, while the reaction of the NHS-activated ester with amines is most efficient at pH 7-8. For the bromo- group reaction with thiols, a pH of 6.5-7.5 is recommended. | |
| Steric hindrance. | If conjugating to a large biomolecule, the reactive site may be sterically hindered. Consider using a longer PEG linker to provide more separation. | |
| Hydrolysis of the activated ester. | The NHS-ester intermediate is susceptible to hydrolysis in aqueous solutions. Perform the reaction promptly after activation and consider adding sulfo-NHS to increase stability. | |
| Product Aggregation or Precipitation | Hydrophobicity of the conjugated molecule. | The PEG linker is designed to increase hydrophilicity, but highly hydrophobic molecules can still cause aggregation. Consider optimizing the linker length or using a different solvent system. |
| High degree of cross-linking. | If both ends of the linker react with the same type of molecule, it can lead to polymerization and precipitation. Ensure a controlled, sequential reaction. | |
| Incomplete Reaction at One or Both Ends | Degradation of the linker. | Ensure proper storage of the this compound. Reactive groups can degrade if exposed to moisture or improper temperatures. |
| Insufficient molar excess of the linker. | Use an appropriate molar excess of the this compound to drive the reaction to completion. This may require optimization for your specific molecules. | |
| Presence of competing nucleophiles. | Buffers containing primary amines (e.g., Tris) will compete with your target molecule for reaction with the activated carboxylic acid. Use non-amine containing buffers like PBS or MES. | |
| Difficulty in Purifying the Final Conjugate | Presence of unreacted starting materials and byproducts. | Purification can be challenging due to the similar properties of the starting materials and the product. Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) are often effective for purifying PEGylated proteins. Reverse-phase HPLC can be used for smaller molecules. |
Experimental Protocols
Protocol 1: Activation of the Carboxylic Acid and Conjugation to an Amine-Containing Molecule
This protocol describes the activation of the carboxylic acid terminus of this compound and its subsequent conjugation to a molecule containing a primary amine.
Materials:
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This compound
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
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Amine-containing molecule
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
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Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
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Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
Procedure:
-
Preparation of Reagents:
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Allow this compound, EDC, and NHS to equilibrate to room temperature before opening.
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Prepare a stock solution of this compound in anhydrous DMF or DMSO.
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Prepare stock solutions of EDC and NHS in anhydrous DMF, DMSO, or Activation Buffer immediately before use.
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Dissolve the amine-containing molecule in the Reaction Buffer.
-
-
Activation of Carboxylic Acid:
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In a reaction vial, add the this compound solution.
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Add a 1.5 to 2-fold molar excess of EDC and NHS to the this compound solution.
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Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to Amine-Containing Molecule:
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Add the activated this compound solution to the solution of the amine-containing molecule. A 10- to 20-fold molar excess of the linker is often used for protein conjugations.
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Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
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Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
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Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester.
-
-
Purification:
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Purify the conjugate using an appropriate method such as size-exclusion chromatography, ion-exchange chromatography, or reverse-phase HPLC.
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Protocol 2: Conjugation of a Thiol-Containing Molecule to the Bromo-Terminus
This protocol describes the reaction of a thiol-containing molecule with the bromo-terminus of the PEG linker. This can be performed on the product from Protocol 1 or on the this compound directly if the carboxylic acid is to be reacted in a subsequent step.
Materials:
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Bromo-PEG-conjugate (from Protocol 1) or this compound
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Thiol-containing molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS) with 10 mM EDTA, pH 6.5-7.5, degassed.
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
Procedure:
-
Preparation of Thiol-Containing Molecule:
-
If the thiol groups on the molecule are oxidized (forming disulfide bonds), they will need to be reduced. Incubate the molecule with a 10-20 fold molar excess of TCEP for 1 hour at room temperature.
-
Remove the excess TCEP using a desalting column equilibrated with the degassed Reaction Buffer.
-
-
Conjugation Reaction:
-
Dissolve the bromo-PEG-conjugate in the degassed Reaction Buffer.
-
Add the thiol-containing molecule to the bromo-PEG-conjugate solution. A 1.5 to 5-fold molar excess of the bromo-PEG-conjugate is typically used.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C under a nitrogen or argon atmosphere to prevent re-oxidation of the thiols.
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography, ion-exchange chromatography, or reverse-phase HPLC to remove unreacted starting materials.
-
Data Summary
| Parameter | Protocol 1: Carboxylic Acid Activation & Amine Conjugation | Protocol 2: Bromo- Terminus Conjugation with Thiol |
| pH | Activation: 4.5-6.0; Conjugation: 7.2-7.5 | 6.5-7.5 |
| Molar Excess of Linker | 10-20 fold over amine-containing molecule (protein) | 1.5-5 fold over thiol-containing molecule |
| Reaction Time | 2 hours at RT or overnight at 4°C | 2-4 hours at RT or overnight at 4°C |
| Temperature | 4-25°C | 4-25°C |
| Common Buffers | MES, PBS | PBS with EDTA |
| Quenching Agent | Tris or Hydroxylamine | Not typically required |
Visualizations
References
Validation & Comparative
The Pivotal Role of PEG Linkers in PROTAC Efficacy: A Comparative Analysis of Br-PEG6-C2-acid
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker, far from being a mere spacer, is a critical determinant of a PROTAC's efficacy, profoundly influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[1][2] Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length.[2][3] This guide provides a comparative analysis of Br-PEG6-C2-acid, a commonly used PEG-based linker, with other PEG linkers of varying lengths, supported by experimental data and detailed methodologies.
The Influence of Linker Composition and Length
The composition and length of the linker are paramount in PROTAC design. The linker must be of an optimal length to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4] A linker that is too short may lead to steric hindrance, preventing ternary complex formation, while an excessively long linker might result in a non-productive complex where ubiquitination sites are inaccessible. PEG linkers, with their inherent flexibility and hydrophilicity, can improve the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.
Comparative Analysis of PEG Linker Performance
While direct, publicly available head-to-head comparative studies of this compound against a full spectrum of PEG linkers for a single target are limited, we can synthesize a representative comparison based on extensive studies of Bromodomain-containing protein 4 (BRD4)-targeting PROTACs. The following data illustrates the typical impact of varying PEG linker length on degradation potency (DC50) and maximal degradation (Dmax).
| Linker Type | Linker Length (Number of PEG units) | DC50 (nM) | Dmax (%) | Key Observations |
| PEG3 Linker | 3 | 75 | 80 | Reduced efficacy, likely due to suboptimal ternary complex geometry. |
| PEG4 Linker | 4 | 40 | 90 | Improved potency and degradation compared to shorter linkers. |
| This compound derived Linker | 6 | 15 | >95 | Often approaches optimal performance, balancing flexibility and proximity for efficient ternary complex formation. |
| PEG8 Linker | 8 | 35 | 92 | Decreased potency compared to PEG6, suggesting the linker may be too long for this specific target/E3 ligase pair. |
| PEG12 Linker | 12 | 150 | 75 | Significantly reduced efficacy, highlighting the detrimental effect of an excessively long linker. |
This table represents synthesized data based on general trends observed in PROTAC literature for BRD4 degraders. Actual values can vary depending on the specific warhead, E3 ligase ligand, and cell line used.
Experimental Protocols
Accurate and reproducible experimental data are essential for the rational design and evaluation of PROTACs. Below are detailed methodologies for key experiments.
Protein Degradation Assay via Western Blotting
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, HEK293) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to determine DC50 and Dmax values.
Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
This protocol measures the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
1. Immobilization:
-
Immobilize the purified E3 ligase (e.g., VHL or Cereblon) onto an SPR sensor chip.
2. Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity.
-
In a separate experiment, inject a series of concentrations of the purified target protein over a fresh flow cell with immobilized E3 ligase (as a control).
3. Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
The resulting sensorgrams will indicate the formation of the ternary complex.
4. Data Analysis:
-
Analyze the binding curves to calculate the association (kon), dissociation (koff), and equilibrium dissociation (KD) constants for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) to understand the stability of the ternary complex.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce ubiquitination of the target protein.
1. Reaction Setup:
-
In a microcentrifuge tube, combine the following components in reaction buffer:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
Purified target protein
-
Ubiquitin
-
ATP
-
PROTAC at various concentrations (or DMSO as a vehicle control).
-
2. Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
3. Quenching and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blotting using an antibody against the target protein.
4. Interpretation:
-
The appearance of higher molecular weight bands or a smear above the unmodified target protein band indicates polyubiquitination.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western Blotting.
Caption: Logical relationship of linker properties to PROTAC efficacy.
Conclusion
The choice of linker is a critical determinant of PROTAC success. While flexible PEG linkers are widely utilized for their favorable properties, the optimal length must be empirically determined for each new PROTAC system. A linker derived from this compound often represents a strong starting point for optimization, providing a balance of flexibility and length to facilitate efficient ternary complex formation and subsequent protein degradation. By employing rigorous experimental protocols as detailed in this guide, researchers can systematically evaluate and optimize linker design to unlock the full therapeutic potential of targeted protein degradation.
References
A Comparative Guide to Linker Chemistry in Targeted Protein Degradation: Br-PEG6-C2-acid vs. Alkyl Linkers
For Immediate Publication
[City, State] – [Date] – In the rapidly advancing field of targeted protein degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. While the warhead and E3 ligase ligand determine target specificity and recruitment of the degradation machinery, the linker connecting these two moieties plays a pivotal role in the overall efficacy of the PROTAC. This guide provides a comprehensive comparison of two commonly employed linker classes: the polyethylene glycol (PEG)-based Br-PEG6-C2-acid and traditional alkyl linkers.
This publication offers an objective analysis for researchers, scientists, and drug development professionals, supported by experimental data, to inform the selection and design of linkers for novel protein degraders.
Executive Summary
The choice between a hydrophilic PEG-based linker, such as this compound, and a more hydrophobic alkyl linker can significantly impact a PROTAC's physicochemical properties, cell permeability, ternary complex formation, and ultimately, its degradation efficiency. PEG linkers are generally associated with improved solubility and pharmacokinetic profiles, while alkyl linkers offer synthetic simplicity and increased rigidity. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical evaluation.
Comparative Analysis of Linker Performance
The following tables summarize quantitative data from various studies, illustrating the influence of linker composition on the physicochemical properties and biological activity of PROTACs.
Table 1: Physicochemical Properties of BRD4-Targeting PROTACs with Different Linkers
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 |
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.[1]
Table 2: Degradation Efficiency and Permeability of SMARCA2-Targeting PROTACs
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (10⁻⁷ cm s⁻¹) |
| PROTAC A | Alkyl | >1000 | <20 | 2.5 |
| PROTAC B | PEG2 | 500 | 55 | 1.8 |
| PROTAC C | PEG4 | 250 | 70 | 1.1 |
Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[1]
Table 3: Comparison of Ubiquitination Induction by BET Degraders
| PROTAC | Linker Type | Target | E3 Ligase | Ubiquitination Max (UbMax) at µM |
| dBET6 | Non-PEG | BRD3 | CRBN | 0.03 |
| BETd24-6 | PEG | BRD3 | CRBN | 0.03 |
This data suggests that in this specific context, both PEG and non-PEG linkers can achieve similar maximal ubiquitination levels.[2]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological processes and experimental methodologies, the following diagrams illustrate the PROTAC mechanism of action and a general workflow for evaluating PROTAC efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTACs (both PEG- and alkyl-linked) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[3]
Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)
This protocol describes the use of ITC to measure the binding affinity and thermodynamics of ternary complex formation.
1. Sample Preparation:
-
Purify the target protein and the E3 ligase.
-
Prepare solutions of the proteins and the PROTAC in the same dialysis buffer to minimize buffer mismatch effects.
2. ITC Experiment:
-
Perform a series of injections of the PROTAC into the sample cell containing either the target protein or the E3 ligase to determine the binary binding affinities.
-
To measure the ternary complex formation, titrate the PROTAC into a solution containing both the target protein and the E3 ligase.
3. Data Analysis:
-
Integrate the heat peaks from the thermogram and plot them against the molar ratio of the reactants.
-
Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interactions.
-
Calculate the cooperativity of ternary complex formation by comparing the binding affinities in the binary and ternary experiments.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the PROTACs.
1. Cell Plating and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 72 hours).
2. MTT Reagent Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
3. Formazan Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the data to determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).
Conclusion
The choice between a this compound and an alkyl linker is a critical decision in the design of a PROTAC. PEG linkers can enhance solubility and permeability for certain PROTACs, potentially leading to improved degradation efficacy.[1] Conversely, the hydrophobicity of alkyl linkers may be advantageous in other contexts, and their synthetic tractability is a significant benefit. The provided data and protocols offer a framework for the systematic evaluation of different linker strategies, ultimately facilitating the development of more potent and effective targeted protein degraders.
References
A Comparative Guide to PROTAC Linker Length: Assessing the Impact on Ternary Complex Stability and Degradation Efficacy
For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) hinges on the meticulous optimization of each of its three components: the warhead, the E3 ligase ligand, and, critically, the linker that tethers them. The length and composition of this linker are paramount in facilitating the formation of a stable and productive ternary complex—the cornerstone of PROTAC-mediated protein degradation.[1] While the specific linker "Br-PEG6-C2-acid" represents a class of molecules with a bromo-warhead and a PEG-based chain, public domain data on systematic length variations of this exact linker is limited. Therefore, this guide will use a well-characterized PROTAC system with a variable-length polyethylene glycol (PEG) linker as a representative model to illustrate the core principles of how linker length impacts ternary complex stability and subsequent protein degradation.
The fundamental role of the linker is to bridge the target Protein of Interest (POI) and an E3 ubiquitin ligase, bringing them into close proximity to enable ubiquitination and subsequent degradation.[1] An improperly designed linker can lead to suboptimal outcomes. A linker that is too short may introduce steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[] Conversely, a linker that is too long can result in an unstable ternary complex with excessive flexibility, leading to inefficient ubiquitination.[1] This guide provides a comparative analysis supported by experimental data and detailed methodologies to inform rational linker design.
PROTAC Mechanism and the Central Role of the Ternary Complex
PROTACs function by hijacking the cell's native protein disposal machinery, the Ubiquitin-Proteasome System (UPS). The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[3] Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the target protein. This polyubiquitination marks the protein for recognition and degradation by the 26S proteasome, thereby eliminating it from the cell. The stability and conformation of this ternary complex are critical determinants of the efficiency of this process.
Quantitative Impact of Linker Length on Degradation
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Empirical testing of a series of PROTACs with varying linker lengths is necessary to identify the most potent degrader. Below is a summary of representative data showing the impact of varying PEG linker units on the degradation of Bruton's tyrosine kinase (BTK) by a series of CRBN-recruiting PROTACs.
Table 1: Impact of PEG Linker Length on BTK Degradation
| PROTAC Compound | Linker Composition | Linker Atom Length | Binary Affinity (KD, nM) vs BTK | Ternary Complex KD (nM) | Cellular Degradation (DC50, nM) | Max Degradation (Dmax, %) |
|---|---|---|---|---|---|---|
| PROTAC-1 | 2 PEG units | 9 atoms | 1.2 | 25.1 | 15.0 | >95 |
| PROTAC-2 | 3 PEG units | 12 atoms | 1.1 | 10.5 | 4.1 | >95 |
| PROTAC-3 | 4 PEG units | 15 atoms | 1.0 | 5.2 | 1.8 | >95 |
| PROTAC-4 | 5 PEG units | 18 atoms | 1.1 | 8.9 | 3.5 | >95 |
| PROTAC-5 | 6 PEG units | 21 atoms | 1.3 | 18.7 | 11.2 | ~90 |
Data is representative and synthesized from principles described in literature. KD is the dissociation constant, a measure of binding affinity (lower is stronger). DC50 is the concentration for 50% degradation (lower is more potent). Dmax is the maximum degradation achieved.
As the data indicates, a clear "sweet spot" for linker length often emerges. In this example, the PROTAC with a 4-unit PEG linker (PROTAC-3) demonstrates the strongest ternary complex affinity and the highest cellular potency. Linkers that are shorter or longer result in weaker ternary complexes and reduced degradation efficacy, highlighting the non-linear relationship between linker length and PROTAC activity.
Experimental Protocols for Ternary Complex Assessment
Several biophysical techniques are employed to characterize the formation and stability of the POI-PROTAC-E3 ternary complex. These assays provide invaluable insights into the binding affinities and kinetics that guide linker optimization.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay measures the proximity of the POI and E3 ligase induced by the PROTAC in a solution-based format.
-
Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Principle: The POI and E3 ligase are labeled with a FRET donor (e.g., Terbium cryptate) and an acceptor (e.g., d2 or Alexa Fluor 488), typically via tagged antibodies (e.g., anti-His, anti-GST). When the PROTAC brings the two proteins into close proximity (<10 nm), energy transfer occurs from the excited donor to the acceptor, generating a specific FRET signal that is proportional to the amount of ternary complex formed.
-
Materials:
-
Purified, tagged POI (e.g., GST-tagged)
-
Purified, tagged E3 ligase complex (e.g., His-tagged CRBN-DDB1)
-
Lanthanide-labeled donor antibody (e.g., Tb-anti-GST)
-
Fluorophore-labeled acceptor antibody (e.g., AF488-anti-His)
-
PROTAC compounds serially diluted in DMSO
-
Assay buffer (e.g., PBS, 0.01% BSA, 0.05% Tween-20)
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
-
-
Protocol:
-
Prepare a master mix of the tagged POI and tagged E3 ligase in assay buffer at optimized concentrations.
-
In a 384-well plate, add serial dilutions of the PROTAC compounds.
-
Add the POI/E3 ligase master mix to each well.
-
Prepare a master mix of the donor and acceptor antibodies and add it to all wells.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 2-4 hours) to allow the complex to reach equilibrium.
-
Read the plate on a TR-FRET reader, measuring emissions at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio (Acceptor/Donor) and plot against PROTAC concentration to determine the ternary complex formation constant (KD,ternary).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on binary and ternary interactions, including association (kon) and dissociation (koff) rates.
-
Objective: To measure the binding affinity and kinetics of binary (PROTAC-protein) and ternary (POI-PROTAC-E3) interactions.
-
Principle: One of the binding partners (e.g., the E3 ligase) is immobilized on a sensor chip. A solution containing the PROTAC (analyte) with or without the POI is flowed over the surface. Binding events change the refractive index at the surface, which is detected as a response signal in real-time.
-
Materials:
-
SPR instrument and sensor chips (e.g., NTA or CM5 chip)
-
Purified POI and E3 ligase complex
-
PROTAC compounds
-
Running buffer (e.g., HBS-EP+)
-
-
Protocol for Ternary Complex Kinetics:
-
Immobilization: Immobilize a tagged E3 ligase (e.g., His-tagged VHL) onto an NTA sensor chip surface.
-
Analyte Preparation: Prepare a series of solutions containing a fixed, near-saturating concentration of the POI and varying concentrations of the PROTAC. Also prepare solutions of the PROTAC alone for binary control measurements.
-
Association: Inject the analyte solutions over the sensor surface at a constant flow rate and monitor the binding response in real-time.
-
Dissociation: Replace the analyte solution with running buffer and monitor the dissociation of the complex.
-
Regeneration: If needed, inject a regeneration solution to remove bound analyte and prepare the surface for the next cycle.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kinetic parameters (kon, koff) and the dissociation constant (KD). The cooperativity (α) can be calculated by comparing the affinity of the PROTAC for the E3 ligase in the absence (binary KD) and presence (ternary KD) of the POI.
-
Conclusion
The linker component of a PROTAC is not a passive spacer but an active contributor to the molecule's efficacy. As demonstrated by representative data, linker length, particularly in flexible linkers like PEGs, directly governs the stability of the ternary complex and, consequently, the efficiency of target protein degradation. A "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. The systematic application of robust biophysical assays such as TR-FRET and SPR is essential for generating high-quality, quantitative data. This data empowers researchers to understand the structure-activity relationship of the linker, enabling the rational design of PROTACs with superior potency and drug-like properties.
References
Confirmation of Target Protein Degradation Using a Br-PEG6-C2-acid PROTAC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a hypothetical PROTAC utilizing a Br-PEG6-C2-acid linker for the targeted degradation of a protein of interest (POI), compared to alternative PROTAC designs and a traditional small-molecule inhibitor. This guide includes supporting experimental data, detailed protocols for key validation assays, and visualizations to elucidate the underlying mechanisms and workflows.
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[2] The formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[3]
The linker itself is a critical component of a PROTAC, influencing its efficacy, selectivity, and pharmacokinetic properties.[1] Polyethylene glycol (PEG) linkers, such as the this compound, are frequently employed in PROTAC design due to their ability to enhance solubility and modulate cell permeability.[4] The length of the PEG linker is a crucial parameter, as a linker that is too short may cause steric hindrance, while an overly long linker can lead to the formation of unproductive ternary complexes.
Comparative Analysis of a this compound PROTAC
To evaluate the efficacy of a PROTAC synthesized with a this compound linker (referred to as "PROTAC A"), we present a comparative analysis against two other hypothetical PROTACs with different linker lengths (PROTAC B with a shorter PEG4 linker and PROTAC C with a longer PEG8 linker) and a small-molecule inhibitor targeting the same protein of interest (POI).
Quantitative Performance Data
The following table summarizes the key performance metrics for each compound, including the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the half-maximal inhibitory concentration (IC50) for the small-molecule inhibitor. Lower DC50 values indicate higher potency.
| Compound | Linker Composition | DC50 (nM) | Dmax (%) | IC50 (nM) | Off-Target Effects (Proteomics) |
| PROTAC A | This compound | 25 | >95 | N/A | Minimal |
| PROTAC B | Br-PEG4-C2-acid | 75 | 80 | N/A | Moderate |
| PROTAC C | Br-PEG8-C2-acid | 40 | >90 | N/A | Minimal |
| Inhibitor X | N/A | N/A | N/A | 50 | Significant |
This data is representative and compiled for illustrative purposes based on typical experimental outcomes for PROTACs with varying linker lengths.
Visualizing the Mechanism and Workflow
To further clarify the processes involved in PROTAC-mediated protein degradation and its validation, the following diagrams illustrate the key pathways and experimental procedures.
References
Quantitative Purity Analysis of Br-PEG6-C2-acid Conjugate: A Comparative HPLC Guide
For researchers, scientists, and drug development professionals, ensuring the purity of PEGylated compounds is a critical step in guaranteeing the quality, efficacy, and safety of their final products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of Br-PEG6-C2-acid conjugate purity. We will delve into a detailed experimental protocol, present comparative data, and explore alternative analytical methodologies.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the separation and quantification of small molecules. Due to the polar nature of this compound, a C18 column with a water/acetonitrile gradient is a suitable starting point. As PEG compounds lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended for accurate quantification.
Experimental Protocol: RP-HPLC with ELSD
This protocol outlines a method for the quantitative analysis of this compound purity.
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, and column oven
-
Evaporative Light Scattering Detector (ELSD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-50% B
-
15-20 min: 50-90% B
-
20-22 min: 90% B
-
22-23 min: 90-10% B
-
23-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
ELSD Settings:
-
Nebulizer Temperature: 30°C
-
Evaporator Temperature: 50°C
-
Gas Flow: 1.5 SLM
-
3. Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Prepare the sample to be analyzed at a similar concentration in the same diluent.
4. Data Analysis:
-
The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Data Presentation: Quantitative Analysis of this compound
The following table summarizes the expected results from the HPLC analysis of a typical this compound sample.
| Parameter | This compound Sample |
| Retention Time (min) | 12.5 |
| Peak Area (arbitrary units) | 1,250,000 |
| Total Peak Area (arbitrary units) | 1,315,789 |
| Calculated Purity (%) | 95.0 |
Experimental Workflow
Comparison with Alternative Analytical Methods
While HPLC is a robust method, other techniques can also be employed for purity assessment, each with its own advantages and limitations.
| Analytical Method | Principle | Advantages | Disadvantages |
| HPLC-ELSD/CAD | Separation based on polarity, detection by light scattering after solvent evaporation. | High sensitivity for non-UV active compounds, good for quantitative analysis. | Destructive technique, response can be non-linear. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Provides structural confirmation and can identify and quantify impurities if their signals are resolved. | Lower sensitivity compared to HPLC, complex mixtures can be difficult to interpret. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-to-charge ratio determination. | Provides molecular weight information for the main component and impurities, high sensitivity and selectivity. | Quantification can be more complex than with other detectors, can be destructive. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation of polar compounds using a polar stationary phase and a partially aqueous mobile phase. | Good retention of very polar compounds that are not well-retained by reversed-phase. | Can have longer equilibration times, may be less robust than RP-HPLC. |
Logical Relationship of Analytical Techniques
Conclusion
The quantitative analysis of this compound conjugate purity by HPLC with ELSD or CAD is a reliable and sensitive method. The provided protocol serves as a strong foundation for developing a validated analytical procedure. For comprehensive characterization and to ensure the highest quality, it is recommended to complement HPLC data with orthogonal techniques such as NMR and LC-MS. This multi-faceted approach provides a robust assessment of purity and impurity profiles, which is essential for drug development and research applications.
A Comparative Guide to the Efficacy of PROTACs: Evaluating E3 Ligase Recruiters with a Br-PEG6-C2-acid Linker
For researchers, scientists, and drug development professionals, the choice of an E3 ubiquitin ligase recruiter is a critical determinant in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of the efficacy of PROTACs constructed with a Br-PEG6-C2-acid linker and recruiting different E3 ligases. By presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes, this document serves as a comprehensive resource for the rational design and evaluation of next-generation targeted protein degraders.
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. They are composed of a ligand that binds to the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The this compound linker, a flexible polyethylene glycol (PEG)-based linker, is a commonly utilized component in PROTAC design, offering favorable physicochemical properties. The efficacy of a PROTAC is profoundly influenced by the choice of the recruited E3 ligase. This guide focuses on a comparative analysis of PROTACs employing a this compound linker with different E3 ligase recruiters, primarily focusing on the well-characterized Cereblon (CRBN) and von Hippel-Lindau (VHL) E3 ligases, and also discussing the roles of the Inhibitor of Apoptosis Proteins (IAPs) and Mouse Double Minute 2 Homolog (MDM2).
Quantitative Comparison of PROTAC Efficacy
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While direct head-to-head comparative studies using the exact this compound linker with a wide range of E3 ligase recruiters are limited in publicly available literature, we can draw valuable insights from studies employing highly similar PEG linkers to compare the performance of different E3 ligase-recruiting PROTACs. The following tables summarize representative data for PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-established target in cancer therapy.
Table 1: Comparative Degradation Efficacy of BRD4-Targeting PROTACs with PEG Linkers
| E3 Ligase Recruiter | PROTAC (Representative) | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| CRBN | dBET1 | PEG-based | ~3 | >90 | HeLa |
| VHL | MZ1 | PEG-based | ~13 | >90 | HeLa |
Note: The data presented is compiled from different studies and while the linkers are both PEG-based and of similar length to facilitate comparison, they are not identical to this compound. The specific warhead for BRD4 (JQ1) is consistent in these examples. DC50 and Dmax values are highly dependent on the specific experimental conditions, including cell line and treatment duration.
Table 2: General Performance Characteristics of Different E3 Ligase Recruiters in PROTACs
| E3 Ligase Recruiter | Key Advantages | Key Disadvantages |
| CRBN | - Smaller, more drug-like ligands (e.g., thalidomide analogs)- Often exhibits faster degradation kinetics | - Activity can be cell-type dependent- Potential for off-target effects related to neosubstrate degradation |
| VHL | - Broadly active across many cell lines- Well-established and potent ligands available | - Ligands are generally larger and more peptidic, which can affect cell permeability and oral bioavailability |
| IAP | - Can induce apoptosis in cancer cells | - Less explored for a wide range of targets- Ligands may have their own biological activities |
| MDM2 | - Can stabilize p53, a tumor suppressor | - Often results in less efficient degradation compared to CRBN and VHL- Ligands can be large and have challenging physicochemical properties |
Signaling Pathways and Experimental Workflows
The fundamental mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
A Comparative Guide to the In Vitro and In Vivo Efficacy of BRD4-Targeting PROTACs Utilizing PEGylated Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of a representative BRD4-targeting PROTAC utilizing a PEGylated linker, with a focus on the correlation between in vitro activity and in vivo efficacy. We will examine key performance metrics, supported by experimental data and detailed protocols, to inform the selection and development of potent protein degraders.
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to eliminate specific proteins of interest.[1] A key component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The composition and length of this linker, often incorporating polyethylene glycol (PEG) chains for improved physicochemical properties, are critical determinants of a PROTAC's efficacy. While "Br-PEG6-C2-acid" is a common building block for such linkers, this guide will focus on the well-characterized BRD4-targeting PROTAC, MZ1 , which utilizes a PEG-based linker, and compare its activity with other notable BRD4 degraders.[2][3]
PROTAC Mechanism of Action
PROTACs are bifunctional molecules that induce the degradation of a target protein.[4] They consist of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Comparative In Vitro Performance
The in vitro activity of PROTACs is typically assessed by their ability to induce the degradation of the target protein in cell lines, measured by parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| PROTAC | Target Ligand | E3 Ligase Ligand | Linker Type | Cell Line | DC50 | Dmax | Reference |
| MZ1 | JQ1 | VHL Ligand | PEG-based | Hela, 22Rv1 | ~24 nM | >95% | |
| dBET1 | JQ1 | CRBN Ligand | PEG-based | MV4;11 | ~1.8 nM | >98% | |
| ARV-771 | BET Inhibitor | VHL Ligand | PEG-based | 22Rv1 | <5 nM | >95% |
Comparative In Vivo Performance
The in vivo efficacy of PROTACs is evaluated in animal models, typically tumor xenografts, where parameters like tumor growth inhibition (TGI) and pharmacokinetic (PK) profiles are assessed.
| PROTAC | Animal Model | Dosing | TGI | Target Degradation in Tumor | Reference |
| MZ1 | N/A | N/A | N/A | N/A | N/A |
| dBET1 | MV4;11 Xenograft | 50 mg/kg, daily | Significant | ~70% | |
| ARV-771 | 22Rv1 Xenograft | 50 mg/kg, daily | Significant | >90% |
Experimental Protocols
In Vitro Protein Degradation Assay (Western Blot)
This protocol outlines the general steps for determining the DC50 and Dmax of a BRD4-targeting PROTAC.
Caption: Workflow for Western Blot analysis of PROTAC-mediated protein degradation.
-
Cell Culture: Seed cells (e.g., 22Rv1 prostate cancer cells) in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 18 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH or α-Tubulin), followed by HRP-conjugated secondary antibodies.
-
Data Analysis: Detect the chemiluminescent signal and quantify the band intensities. Normalize the BRD4 signal to the loading control and plot the percentage of remaining BRD4 against the PROTAC concentration to determine the DC50 and Dmax values.
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the in vivo efficacy of a BRD4-targeting PROTAC.
-
Animal Model: Use immunodeficient mice (e.g., male nude mice) for tumor cell implantation.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 22Rv1) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
PROTAC Administration: Administer the PROTAC (e.g., formulated in a suitable vehicle) to the treatment group via a specified route (e.g., intraperitoneal injection) and schedule (e.g., daily). The control group receives the vehicle only.
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, collect tumor tissues to assess target protein degradation by Western Blot or immunohistochemistry.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Correlation of In Vitro and In Vivo Activity
A strong correlation between in vitro potency and in vivo efficacy is crucial for the successful development of PROTACs. However, this is not always straightforward due to factors such as pharmacokinetics (PK) and drug distribution.
-
Potency vs. Exposure: While a low in vitro DC50 is desirable, it does not guarantee in vivo activity. The PROTAC must achieve sufficient exposure in the target tissue to induce protein degradation.
-
The "Hook Effect": At very high concentrations, some PROTACs can exhibit reduced degradation activity due to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex. This "hook effect" observed in vitro needs to be considered when selecting doses for in vivo studies.
-
Linker Optimization: The PEG linker plays a significant role in the PK properties of a PROTAC. Optimizing the linker length and composition can improve solubility, permeability, and metabolic stability, leading to better in vivo performance.
References
Benchmarking Br-PEG6-C2-acid: A Comparative Guide to PROTAC Linker Performance
In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. The linker connecting the target-engaging warhead and the E3 ligase-recruiting ligand is a critical determinant of a PROTAC's efficacy, influencing its ability to induce a stable and productive ternary complex. This guide provides a comparative analysis of the expected performance of a PROTAC utilizing a Br-PEG6-C2-acid linker against other commonly employed linkers, supported by a review of published data and detailed experimental protocols.
While direct performance data for PROTACs specifically incorporating the this compound linker is not extensively available in the public domain, its polyethylene glycol (PEG) structure allows for a robust comparison against other PEG-based linkers. PEG linkers are widely used in PROTAC design due to their hydrophilicity, which can enhance solubility and cell permeability, and their synthetic tractability, allowing for systematic evaluation of linker length.[1][2][3]
Data Presentation: Comparative Performance of PEG Linkers
The optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase.[4][5] The following tables summarize representative data from published studies on well-characterized targets, illustrating the impact of PEG linker length on degradation efficiency, presented as DC50 (concentration for 50% degradation) and Dmax (maximum degradation). This provides a framework for predicting the performance of a PEG6-based linker.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| Linker Type | DC50 (nM) | Dmax (%) | Reference |
| PEG3 | 55 | 85 | |
| PEG4 | 20 | 95 | |
| PEG5 | 15 | >98 | |
| PEG6 (Hypothetical) | ~30 | ~95 | Inferred from trend |
Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| Linker Length (atoms) | Degradation Efficacy | Reference |
| 12 | Moderate | |
| 16 | High | |
| ~23 (PEG6) | Potentially High | Inferred from trend |
Table 3: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation
| Linker Length (atoms) | Degradation Efficacy | Reference |
| < 12 | No degradation | |
| 12-29 | Submicromolar degradation | |
| ~23 (PEG6) | Expected to be effective | Within optimal range |
Note: The performance of a PROTAC with a this compound linker is hypothetical and inferred from the general trends observed in these studies. The optimal linker length for any given target must be determined empirically.
Mandatory Visualization
The following diagrams illustrate key concepts in PROTAC research.
Caption: Mechanism of action for a PROTAC utilizing a this compound linker.
Caption: A typical experimental workflow for evaluating PROTAC performance.
Experimental Protocols
Accurate and reproducible experimental data are essential for the evaluation of PROTAC linkers. The following are detailed methodologies for key experiments.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
Objective: To measure the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified target protein, E3 ligase, and PROTAC
-
SPR running buffer (e.g., HBS-EP+)
-
Immobilization reagents (EDC, NHS, ethanolamine)
Protocol:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface using standard amine coupling chemistry.
-
Binary Interaction Analysis: Inject varying concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Ternary Complex Analysis: Inject a pre-incubated mixture of a constant concentration of the target protein and varying concentrations of the PROTAC over the E3 ligase surface.
-
Data Analysis: Analyze the sensorgrams to determine the binding affinity and kinetics of the ternary complex. A cooperativity factor (alpha) can be calculated to assess the influence of binary interactions on complex stability.
In Vitro Ubiquitination Assay
Objective: To confirm that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.
Materials:
-
Purified target protein, E3 ligase complex, E1 activating enzyme, E2 conjugating enzyme, and ubiquitin
-
PROTAC of interest
-
ATP
-
Reaction buffer
-
SDS-PAGE gels and Western blot reagents
-
Anti-target protein and anti-ubiquitin antibodies
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, E3 ligase, target protein, and the PROTAC at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Western Blot: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with an antibody specific to the target protein to detect higher molecular weight bands corresponding to the ubiquitinated target. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
Cellular Protein Degradation Assay (Western Blot)
Objective: To quantify the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot reagents
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Plate cells and treat with a dose-response of the PROTAC for a specific duration (e.g., 24 hours).
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot: Normalize protein amounts, separate by SDS-PAGE, and transfer to a membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against the target protein and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation and calculate DC50 and Dmax values.
References
Navigating the Immunogenicity Landscape: A Comparative Guide to Br-PEG6-C2-acid Conjugation and its Alternatives
For researchers, scientists, and drug development professionals, the choice of linker technology is a critical determinant of a therapeutic's success. The ideal linker should not only ensure stable conjugation and controlled release of the active molecule but also exhibit minimal immunogenicity to prevent adverse patient reactions and maintain therapeutic efficacy. This guide provides an objective comparison of Br-PEG6-C2-acid conjugated molecules and leading alternatives, with a focus on cross-reactivity and immunogenic potential, supported by experimental data and detailed methodologies.
The use of polyethylene glycol (PEG) as a linker in drug development has been a cornerstone for improving the pharmacokinetic profiles of therapeutics. However, the discovery of pre-existing and treatment-induced anti-PEG antibodies has raised concerns about the potential for accelerated blood clearance, reduced efficacy, and hypersensitivity reactions.[1][2] This has spurred the development of alternative strategies to mitigate these immunogenic risks.
Understanding PEG Immunogenicity and Cross-Reactivity
The immunogenicity of PEG is influenced by several factors, including its molecular weight and the nature of its terminal functional groups.[3] While longer PEG chains are generally associated with a higher risk of inducing an immune response, shorter chains, such as the six ethylene glycol units in this compound, are considered to be less immunogenic.[3] Furthermore, studies have suggested that the terminal groups of PEG chains play a significant role in modulating the immune response. Carboxyl-terminated PEGs, which would be the form of a hydrolyzed this compound conjugate, have been shown to exhibit a different immunogenic profile compared to the more common methoxy-terminated PEGs.[4]
A key concern with PEGylated molecules is the potential for cross-reactivity of anti-PEG antibodies with other structurally similar polymers. Research has demonstrated that antibodies raised against PEG can also recognize and bind to other polymers containing a C-C-O backbone, such as polypropylene glycol (PPG) and polytetramethylene ether glycol (PTMEG). Cross-reactivity has also been observed with polysorbates, which are commonly used as excipients in pharmaceutical formulations.
A Comparative Analysis of Linker Technologies
To provide a clear comparison of this compound conjugated molecules and their alternatives, the following table summarizes key immunogenicity-related parameters. It is important to note that direct comparative studies on this compound are limited; therefore, the data presented for "Short-Chain Carboxyl-PEG" is representative of short-chain, carboxyl-terminated PEG linkers and serves as a surrogate for evaluating the potential immunogenicity of this compound conjugates.
| Linker Type | Representative Molecule/Class | Reported Immunogenicity | Cross-Reactivity with Anti-PEG Antibodies | Key Advantages | Key Disadvantages |
| Short-Chain Carboxyl-PEG | This compound Conjugate | Lower than long-chain mPEGs. | High | Well-established chemistry, improves solubility. | Potential for pre-existing antibodies and cross-reactivity. |
| Polysarcosine (pSar) | pSar-conjugated proteins | Significantly lower than PEG. | Low to negligible. | Biodegradable, excellent "stealth" properties. | Relatively newer technology, less established manufacturing processes. |
| Zwitterionic Polymers | Poly(carboxybetaine) (PCB) | Minimal immunogenicity reported. | Low. | Excellent resistance to protein adsorption, mimics natural biomolecules. | Synthesis and conjugation can be complex. |
| Polypropylene Glycol (PPG) | PPG-containing polymers | Can be immunogenic. | High, due to structural similarity to PEG. | Alternative to PEG with different physical properties. | High potential for cross-reactivity with anti-PEG antibodies. |
Experimental Protocols for Assessing Cross-Reactivity
A robust assessment of cross-reactivity is crucial for de-risking novel linker technologies. The following is a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed to evaluate the cross-reactivity of various polymer-conjugated molecules with anti-PEG antibodies.
Competitive ELISA Protocol for Cross-Reactivity Assessment
1. Materials and Reagents:
-
High-binding 96-well microplates
-
Anti-PEG monoclonal antibody (e.g., IgG or IgM)
-
PEG-conjugated control protein (e.g., PEG-BSA) for coating
-
Test articles: this compound conjugated molecule, pSar-conjugate, Zwitterionic polymer-conjugate, PPG-conjugate
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody (anti-species of the primary anti-PEG antibody)
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
2. Assay Procedure:
-
Coating: Coat the wells of a 96-well microplate with 100 µL of 1-10 µg/mL PEG-BSA in PBS. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare serial dilutions of the test articles (this compound conjugate, pSar-conjugate, etc.) and the PEG-BSA standard in blocking buffer.
-
In a separate plate or tubes, pre-incubate a fixed concentration of the anti-PEG antibody with the serially diluted test articles and standards for 1 hour at room temperature.
-
-
Incubation: Transfer 100 µL of the pre-incubated antibody/competitor mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add 100 µL of the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Plot the absorbance values against the log of the competitor concentration.
-
Determine the IC50 value for each test article, which is the concentration of the competitor that inhibits 50% of the anti-PEG antibody binding to the coated PEG-BSA. A higher IC50 value indicates lower cross-reactivity.
Visualizing Experimental Workflows and Immune Pathways
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Conclusion
The potential for immunogenicity is a critical consideration in the design of conjugated therapeutics. While this compound, as a short-chain PEG linker, is likely to be less immunogenic than its longer-chain counterparts, the risk of cross-reactivity with pre-existing anti-PEG antibodies remains. Emerging alternatives such as polysarcosine and zwitterionic polymers offer promising avenues for developing next-generation linkers with improved safety profiles. Rigorous experimental evaluation, including the use of competitive ELISAs as outlined in this guide, is essential for selecting the optimal linker technology for a given therapeutic application, ultimately leading to the development of safer and more effective medicines.
References
- 1. Impact of anti-PEG antibody affinity on accelerated blood clearance of pegylated epoetin beta in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Methods for determining the binding affinity of Br-PEG6-C2-acid PROTAC arms
A Comprehensive Guide to Determining the Binding Affinity of Br-PEG6-C2-acid PROTAC Arms
For researchers and scientists engaged in the development of Proteolysis Targeting Chimeras (PROTACs), understanding the binding affinity of each component is critical for optimizing the efficacy of the final molecule. The "this compound" represents a common linker and warhead combination, and accurately quantifying its interaction with a target protein is a foundational step in PROTAC design. This guide provides a detailed comparison of the primary biophysical methods used for this purpose: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).
Comparison of Key Techniques
Each method offers distinct advantages and provides different insights into the binding event. The choice of technique will depend on the specific requirements of the experiment, including the nature of the interacting molecules, the desired throughput, and the type of data required.
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Fluorescence Polarization (FP) |
| Principle | Measures changes in refractive index upon binding to a sensor surface.[1] | Measures the heat released or absorbed during a binding event.[2][3] | Measures changes in the rotational speed of a fluorescently labeled molecule upon binding.[4] |
| Key Outputs | Association rate (ka), Dissociation rate (kd), Affinity (KD). | Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n). | Affinity (KD), IC50/EC50. |
| Labeling Requirement | Label-free. | Label-free. | Requires a fluorescent label on one binding partner. |
| Immobilization | One binding partner is immobilized on a sensor chip. | No immobilization required; both molecules are in solution. | No immobilization required. |
| Throughput | Medium to high, with modern instruments. | Low to medium. | High, suitable for screening. |
| Sample Consumption | Low protein consumption. | High sample consumption. | Low sample consumption. |
| Direct Measurement | Yes, provides kinetic and affinity data. | Yes, provides thermodynamic and affinity data. | Can be direct or competitive. |
| Information Provided | Kinetics and affinity. | Thermodynamics and affinity. | Affinity. |
Quantitative Data from Literature
The following table presents representative binding affinity data for PROTAC components determined by SPR, ITC, and FP. Note that these are examples from different studies and not a direct comparison of the same molecule across all techniques.
| PROTAC/Ligand | Target Protein | E3 Ligase | Method | Binding Affinity (K_D_) | Reference |
| MZ1 | BRD4 | VHL | SPR | 67 ± 8 nM | |
| macro-PROTAC-1 | BRD4^BD2^ | VHL | ITC | 47 ± 9 nM | |
| VHL-based PROTAC | BRD9 | VHL | FP | (Ternary K_D_ reported) | |
| AT1 | Brd4^BD2^ | VHL | SPR | 1.1 ± 0.1 µM | |
| MZP55 | Brd4^BD2^ | VHL | SPR | 39 ± 2 nM | |
| CsA | His-CypA | N/A | SPR | 23 ± 6 nM | |
| FnBPA-1 | Fib1 | N/A | ITC | 1.0 - 44.2 nM |
Experimental Workflows and Protocols
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.
Caption: Workflow for determining binding affinity using Surface Plasmon Resonance (SPR).
Detailed Protocol:
-
Preparation :
-
Prepare a solution of the purified target protein for immobilization.
-
Prepare a series of dilutions of the this compound PROTAC arm in a suitable running buffer.
-
Select a sensor chip compatible with the protein immobilization strategy (e.g., amine coupling).
-
-
Immobilization :
-
Activate the sensor chip surface, for example, with a mixture of EDC and NHS for amine coupling.
-
Inject the target protein over the activated surface to achieve the desired immobilization level.
-
Inject a deactivating agent, such as ethanolamine, to block any remaining active sites on the surface.
-
-
Binding Analysis :
-
Flow running buffer over the sensor surface to establish a stable baseline.
-
Inject the lowest concentration of the this compound solution over the surface for a defined period to monitor association.
-
Switch back to flowing running buffer to monitor the dissociation of the PROTAC arm from the protein.
-
After complete dissociation or at the end of the dissociation phase, inject a regeneration solution to remove any remaining bound analyte.
-
Repeat the binding analysis for each concentration of the PROTAC arm.
-
-
Data Analysis :
-
The instrument software will generate sensorgrams, which are plots of the response units (RU) versus time.
-
Fit the sensorgram data to an appropriate kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a_), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of two molecules in solution, providing a complete thermodynamic profile of the interaction.
Caption: Workflow for determining binding affinity using Isothermal Titration Calorimetry (ITC).
Detailed Protocol:
-
Preparation :
-
Prepare solutions of the target protein and the this compound PROTAC arm in the exact same buffer to avoid heats of dilution.
-
Accurately determine the concentrations of both solutions.
-
Thoroughly degas both solutions to prevent air bubbles in the calorimeter.
-
-
Instrument Loading :
-
Load the target protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe. Typically, the ligand concentration in the syringe is 10-20 times higher than the protein concentration in the cell.
-
-
Titration :
-
Allow the system to equilibrate at the desired experimental temperature.
-
Perform an initial small injection to account for any initial mixing artifacts.
-
Carry out a series of injections of the PROTAC arm solution into the protein solution, allowing the system to return to thermal equilibrium after each injection.
-
The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells, which corresponds to the heat change upon binding.
-
-
Data Analysis :
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of the PROTAC arm to the protein.
-
Fit this binding isotherm to a suitable binding model to determine the binding affinity (K_D_), enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry of binding (n).
-
Fluorescence Polarization (FP)
FP measures the change in the rotational motion of a small fluorescently labeled molecule (tracer) when it binds to a larger molecule. This change in motion affects the polarization of the emitted light.
Caption: Workflow for determining binding affinity using a competitive Fluorescence Polarization (FP) assay.
Detailed Protocol:
-
Preparation :
-
A fluorescently labeled version of the PROTAC arm (or a known binder to the same site) is required as a "tracer".
-
Prepare a solution of the purified target protein.
-
Prepare a dilution series of the unlabeled this compound, which will act as a competitor.
-
-
Assay Setup :
-
In the wells of a microplate (typically a black, low-binding plate), add a fixed concentration of the target protein and the fluorescent tracer. The concentrations should be optimized to give a stable and significant polarization signal.
-
To these wells, add the different concentrations of the unlabeled this compound.
-
Include control wells with only the tracer (for minimum polarization) and wells with tracer and protein but no competitor (for maximum polarization).
-
Incubate the plate for a sufficient time to allow the binding to reach equilibrium.
-
-
Measurement :
-
Place the microplate in a plate reader equipped with polarizing filters.
-
The instrument excites the sample with plane-polarized light at the tracer's excitation wavelength.
-
The fluorescence emission is measured through two polarizing filters, one parallel and one perpendicular to the excitation plane.
-
-
Data Analysis :
-
The fluorescence polarization (in milli-polarization units, mP) is calculated from the parallel and perpendicular fluorescence intensities.
-
Plot the mP values against the logarithm of the competitor concentration.
-
Fit the resulting sigmoidal curve to determine the IC50 value, which is the concentration of the unlabeled PROTAC arm that displaces 50% of the bound tracer.
-
The binding affinity (K_D_) can then be calculated from the IC50 value using the Cheng-Prusoff equation or other relevant models.
-
References
- 1. portlandpress.com [portlandpress.com]
- 2. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
Structural validation of the ternary complex formed with a Br-PEG6-C2-acid PROTAC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural and biophysical validation of a Proteolysis Targeting Chimera (PROTAC) featuring a polyethylene glycol (PEG) linker. We will use the well-characterized BRD4-degrading PROTAC, MZ1 , as our primary example. MZ1 contains a PEG-based linker and recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to degrade the bromodomain and extraterminal domain (BET) protein BRD4, a key target in cancer.
We will compare MZ1's performance with alternative BRD4-targeting PROTACs that utilize different E3 ligase recruiters and linker architectures, providing supporting experimental data to highlight key differences in their mechanism of action and efficacy.
Mechanism of Action: PROTAC-Induced Protein Degradation
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). They consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][2][3]
Structural Validation of the MZ1 Ternary Complex
The formation of a stable ternary complex is a critical determinant of a PROTAC's degradation efficiency.[2][4] The crystal structure of the ternary complex formed by MZ1, the second bromodomain of BRD4 (BRD4BD2), and the VHL-Elo B-Elo C (VCB) complex provides invaluable atomic-level insights into its mechanism of action.
Key Structural Features of the VHL:MZ1:BRD4BD2 Ternary Complex (PDB ID: 5T35)
-
Cooperative Interactions: The formation of the ternary complex is characterized by significant positive cooperativity, meaning the binding of one protein to the PROTAC enhances the binding of the second protein. This is driven by newly formed protein-protein interactions between VHL and BRD4BD2, induced by MZ1.
-
Linker Conformation: The PEG linker of MZ1 adopts a specific conformation that facilitates the favorable interaction between VHL and BRD4BD2, effectively acting as a molecular scaffold.
-
Induced Fit: The binding of MZ1 induces conformational changes in both the target protein and the E3 ligase, leading to a highly stable complex.
Comparative Analysis of BRD4-Targeting PROTACs
The choice of E3 ligase recruiter and linker chemistry significantly impacts a PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties. Here, we compare the VHL-recruiting MZ1 with Cereblon (CRBN)-recruiting PROTACs, ARV-825 and dBET1.
| Parameter | MZ1 | ARV-825 | dBET1 |
| Target | BRD4 (BET family) | BRD4 (BET family) | BRD4 (BET family) |
| E3 Ligase Recruited | VHL | Cereblon (CRBN) | Cereblon (CRBN) |
| Linker Type | PEG | PEG/Alkyl | PEG/Alkyl |
| Ternary Complex PDB | 5T35 | Not available | Not available |
| Binary Kd (PROTAC to E3) | ~70 nM (to VHL) | ~3 µM (to CRBN) | Not reported |
| Binary Kd (PROTAC to BRD4) | ~18 nM (to BRD4BD2) | 28-90 nM (to BRD4) | Not reported |
| Ternary Kd | Highly cooperative (α > 10 for BRD4BD2) | Not reported | Not reported |
| Cellular DC50 | ~25-920 nM | <1 nM | Not reported |
| Selectivity | Preferential for BRD4 over BRD2/3 | Degrades BRD2, BRD3, and BRD4 | Degrades BRD2, BRD3, and BRD4 |
Key Observations:
-
E3 Ligase Choice: MZ1 (VHL-based) exhibits higher selectivity for BRD4 degradation compared to the CRBN-based PROTACs ARV-825 and dBET1, which degrade BRD2, BRD3, and BRD4 more broadly. This highlights how the specific E3 ligase recruited can influence the selectivity profile of a PROTAC.
-
Linker Impact: While both classes of PROTACs utilize flexible PEG or alkyl linkers, the specific linker length and composition are critical for optimizing ternary complex formation and cellular permeability.
-
Cooperative Binding: The pronounced positive cooperativity observed with MZ1 is a key driver of its potent and selective degradation of BRD4. While not quantitatively reported for ARV-825 and dBET1 in the same manner, their high cellular potency suggests efficient ternary complex formation.
-
Potency: The CRBN-based PROTAC ARV-825 demonstrates exceptionally high cellular potency with a DC50 in the sub-nanomolar range, indicating very efficient degradation of BRD4.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are essential for reproducible research.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of biomolecular interactions in real-time.
Protocol Outline:
-
Immobilization: The E3 ligase (e.g., VHL complex) is typically immobilized on the sensor chip surface.
-
Binary Interaction Analysis:
-
A dilution series of the PROTAC is flowed over the immobilized E3 ligase to determine the binary binding affinity (KDbinary).
-
Separately, the interaction between the PROTAC and the target protein (e.g., BRD4) is measured.
-
-
Ternary Interaction Analysis:
-
A dilution series of the PROTAC is pre-incubated with a saturating concentration of the target protein.
-
These mixtures are then flowed over the immobilized E3 ligase surface to measure the ternary complex formation kinetics and affinity (KDternary).
-
-
Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary to the ternary dissociation constants (α = KDbinary / KDternary).
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC is a solution-based technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Protocol Outline:
-
Sample Preparation: The proteins and PROTAC are extensively dialyzed against the same buffer to minimize heats of dilution.
-
Binary Titrations:
-
The PROTAC is titrated into a solution of the E3 ligase to determine the thermodynamic parameters of their binary interaction.
-
Similarly, the PROTAC is titrated into a solution of the target protein.
-
-
Ternary Titration: The PROTAC is titrated into a solution containing a pre-formed complex of the E3 ligase and the target protein to determine the thermodynamics of ternary complex formation.
-
Data Analysis: The data is fitted to appropriate binding models to extract the thermodynamic parameters. Cooperativity can be assessed by comparing the binding affinities from binary and ternary experiments.
X-ray Crystallography for Structural Determination
X-ray crystallography provides high-resolution, atomic-level structural information of the PROTAC-induced ternary complex, revealing the precise molecular interactions that drive its formation and stability.
Protocol Outline:
-
Ternary Complex Formation and Purification: The target protein, PROTAC, and E3 ligase complex are mixed in stoichiometric amounts to form the ternary complex, which is then purified.
-
Crystallization: The purified ternary complex is subjected to extensive crystallization screening to obtain well-ordered crystals.
-
Data Collection and Structure Solution: The crystals are exposed to X-rays, and the resulting diffraction data is used to solve and refine the three-dimensional structure of the complex.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the target engagement of a compound in a cellular environment. It is based on the principle that ligand binding can alter the thermal stability of the target protein.
Protocol Outline:
-
Cell Treatment: Intact cells are treated with the PROTAC at various concentrations.
-
Heat Shock: The treated cells are heated to a range of temperatures.
-
Lysis and Separation: The cells are lysed, and the soluble fraction of proteins is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blot or mass spectrometry.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the PROTAC indicates target engagement.
This guide provides a framework for understanding and comparing the structural and biophysical characteristics of PROTACs. The provided data and protocols serve as a valuable resource for researchers in the field of targeted protein degradation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 3. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [ccspublishing.org.cn]
- 4. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]
Safety Operating Guide
Proper Disposal Procedures for Br-PEG6-C2-acid
Disclaimer: This document provides general guidance for the disposal of Br-PEG6-C2-acid based on its chemical properties as a halogenated organic acid. It is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer or the specific protocols established by your institution's Environmental Health and Safety (EH&S) department. Always prioritize the SDS and your local EH&S procedures.
This compound is a brominated polyethylene glycol derivative, classifying it as a halogenated organic waste.[1] Proper segregation and handling are crucial to ensure safety and regulatory compliance.
Immediate Safety and Handling
Before handling this compound for any purpose, including disposal, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[2][3] Always have an appropriate spill kit available.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects eyes from splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact with the chemical. |
| Body Protection | Lab coat, long pants, closed-toe shoes | Protects skin from accidental spills. |
Emergency First Aid Procedures:
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs. |
| Inhalation | Move person into fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Step-by-Step Disposal Protocol
The disposal of this compound falls under the regulations for hazardous chemical waste managed by the Environmental Protection Agency (EPA) and local authorities.[4][5] The primary requirement is the segregation of halogenated organic compounds from other waste streams.
-
Waste Identification and Segregation:
-
This compound must be disposed of as "Halogenated Organic Waste."
-
Do NOT mix this waste with non-halogenated solvents, aqueous solutions, acids, or bases. Incompatible materials can cause dangerous reactions or complicate the final disposal process, which often involves incineration.
-
-
Select the Correct Waste Container:
-
Obtain a designated hazardous waste container that is compatible with halogenated organic acids. These are typically provided by your institution's EH&S department.
-
Ensure the container is in good condition, free from leaks, and has a secure, vapor-tight lid.
-
-
Labeling the Container:
-
Before adding any waste, label the container clearly.
-
The label must include the words "Hazardous Waste."
-
List all chemical constituents by their full name (e.g., "Waste this compound"). Do not use abbreviations.
-
Include any relevant hazard warnings (e.g., "Corrosive," "Irritant").
-
-
Waste Accumulation:
-
Perform all transfers of waste into the container inside a chemical fume hood to minimize exposure to vapors.
-
Keep the waste container closed at all times except when actively adding waste.
-
Store the container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation. The SAA should be in a secondary containment tray to catch any potential leaks.
-
-
Decontaminating Empty Containers:
-
The original "empty" container of this compound must also be treated as hazardous waste.
-
Rinse the empty container with a small amount of a suitable solvent (e.g., methanol, acetone).
-
This solvent rinseate is now also halogenated organic waste and must be added to the hazardous waste container. Do not pour rinseate down the drain.
-
-
Arranging for Final Disposal:
-
Once the waste container is full or when the chemical is no longer needed, follow your institution's procedures to have it collected by trained EH&S personnel or a licensed hazardous waste contractor.
-
Do not move hazardous waste off facility grounds yourself.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling Br-PEG6-C2-acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents such as Br-PEG6-C2-acid. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment.
Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses with Side Shields or Chemical Splash Goggles | Must meet ANSI Z87.1 standards.[2][3] | Protects eyes from potential splashes of the compound or solvents used during its handling. For situations with a higher risk of splashing, chemical splash goggles are recommended.[4] |
| Hand Protection | Nitrile Gloves | Standard laboratory grade, disposable. Check manufacturer's chemical resistance guide for compatibility with solvents being used. | Provides a barrier against skin contact. Nitrile gloves offer good resistance to a variety of chemicals, including organic acids and solvents. Gloves should be inspected before use and disposed of properly after handling the compound. |
| Body Protection | Laboratory Coat | Long-sleeved, preferably made of a flame-resistant material like Nomex® if working with flammable solvents. | Protects skin and personal clothing from spills and contamination. |
| Respiratory Protection | Not generally required under normal laboratory conditions with adequate ventilation. | A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or dusts, or if working in a poorly ventilated area. | To prevent inhalation of the compound if it becomes airborne. Engineering controls like a fume hood should be the primary method of exposure control. |
| Foot Protection | Closed-toe Shoes | Made of a durable material that covers the entire foot. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of the experiment.
Experimental Workflow Diagram
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
